6-Bromo-2-naphthyl Trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRXKFDZXFNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571263 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151600-02-1 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2-naphthyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 6-Bromo-2-naphthyl Trifluoromethanesulfonate emerges as a pivotal building block in modern organic synthesis. Its unique combination of a naphthalene core, a bromine atom, and a trifluoromethanesulfonate (triflate) group offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.
This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and key applications of this compound. It includes detailed experimental protocols for its preparation and its utilization in palladium-catalyzed cross-coupling reactions, alongside a summary of its physicochemical and spectroscopic data.
Core Chemical Properties
This compound, also known as 6-bromo-2-naphthyl triflate, is a solid, crystalline compound at room temperature. The presence of both a bromo and a triflate group on the naphthalene scaffold allows for selective and sequential functionalization, making it a valuable intermediate in multi-step synthetic strategies.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 151600-02-1 | [1] |
| Molecular Formula | C₁₁H₆BrF₃O₃S | [2] |
| Molecular Weight | 355.13 g/mol | [2][3] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 52.0-56.0 °C | |
| Boiling Point (Predicted) | 394.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.765 ± 0.06 g/cm³ | [2] |
| Purity | >95.0% (GC) | [1] |
| Storage | Room temperature, in a cool, dark place |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Representative chemical shifts for the naphthalene core are expected in the aromatic region (δ 7.0-8.0 ppm). Specific assignments would require experimental data. | [4] |
| ¹³C NMR (of precursor 6-Bromo-2-naphthol) | A spectrum is available for the precursor, which can be a useful reference. | [5] |
| Infrared (FTIR) | An FTIR spectrum is available and can be viewed on specialized databases. | [6] |
| Mass Spectrometry | The exact mass is 353.917313 g/mol . | [6] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to form 6-bromo-2-naphthol, followed by the triflation of the hydroxyl group.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-naphthol (Precursor)
This protocol is adapted from established literature procedures for the bromination of 2-naphthol.
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Tin (mossy)
-
Water
Procedure:
-
In a suitably sized round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.
-
Prepare a solution of bromine (2.0 eq) in glacial acetic acid and add it dropwise to the 2-naphthol solution with gentle shaking. The temperature may increase; cool the flask as needed to control the reaction.
-
After the addition is complete, add water to the reaction mixture and heat to boiling.
-
Cool the mixture to 100 °C and add mossy tin in portions.
-
Reflux the mixture for approximately 3 hours, or until the tin has dissolved.
-
Cool the reaction mixture to 50 °C and filter to remove any tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of this compound
This is a general protocol for the triflation of a phenol, which can be adapted for 6-bromo-2-naphthol.
Materials:
-
6-Bromo-2-naphthol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.1 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Water
-
0.2 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-naphthol in anhydrous DCM.
-
Cool the solution to -10 °C using an ice/methanol bath.
-
Add anhydrous pyridine via syringe.
-
Add trifluoromethanesulfonic anhydride dropwise via syringe, ensuring the internal temperature remains below -2 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Once the reaction is complete (monitored by TLC), quench the reaction by adding water and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. The differential reactivity of the C-Br and C-OTf bonds can be exploited for selective and sequential couplings.
Caption: Cross-coupling applications of this compound.
Representative Experimental Protocols
The following are general protocols that can be adapted for reactions using this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Suzuki-Miyaura Coupling (Example with Phenylboronic Acid)
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Heck Reaction (Example with Styrene)
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 eq)
-
Solvent (e.g., DMF, DMAc, or Acetonitrile)
Procedure:
-
To a sealed tube or flask, add this compound, the palladium catalyst, the ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and then the styrene via syringe.
-
Heat the reaction mixture (typically 80-120 °C) until completion.
-
Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.
-
Wash the organic solution with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (Example with Phenylacetylene)
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the strategic and controlled introduction of various functional groups, making it an indispensable tool in the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | 151600-02-1 | TCI AMERICA [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
In-depth Technical Guide: 6-Bromo-2-naphthyl Trifluoromethanesulfonate
CAS Number: 151600-02-1
This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, particularly in the construction of complex molecular architectures for medicinal chemistry.
Chemical Properties and Data
This compound, also known as 6-Bromo-2-naphthyl Triflate, is a stable and versatile organic compound. Its utility in modern synthetic chemistry stems from the presence of two key functional groups: a bromine atom and a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, making the 2-position of the naphthalene ring highly susceptible to nucleophilic substitution and cross-coupling reactions. The bromine atom at the 6-position provides a secondary site for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 151600-02-1 |
| Molecular Formula | C₁₁H₆BrF₃O₃S |
| Molecular Weight | 355.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 54-56 °C |
| Synonyms | 6-Bromo-2-naphthyl Triflate, Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to produce the precursor, 6-bromo-2-naphthol. The subsequent step is the triflation of the hydroxyl group.
Synthesis of 6-Bromo-2-naphthol
A common and effective method for the synthesis of 6-bromo-2-naphthol is the bromination of 2-naphthol followed by a reductive workup.[1]
Experimental Protocol:
-
Bromination: In a well-ventilated fume hood, dissolve 2-naphthol in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution with stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a suitable trap.
-
Reduction: After the addition of bromine is complete, the reaction mixture is heated to ensure the completion of the bromination. Subsequently, the mixture is cooled, and metallic tin is added portion-wise. The mixture is then refluxed for several hours to reduce the dibrominated intermediate.
-
Isolation and Purification: After cooling, the tin salts are filtered off. The filtrate is then poured into cold water to precipitate the crude 6-bromo-2-naphthol. The precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a mixture of acetic acid and water or by vacuum distillation to yield pure 6-bromo-2-naphthol.[1]
Synthesis of this compound
The conversion of 6-bromo-2-naphthol to its corresponding triflate is a crucial step that activates the 2-position of the naphthalene ring for subsequent reactions. This transformation is typically achieved using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-naphthol in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Triflation: Cool the solution to 0 °C in an ice bath. Slowly add triflic anhydride to the stirred solution. If not using pyridine as the solvent, a non-nucleophilic base like pyridine or 2,6-lutidine should be added to scavenge the triflic acid byproduct.
-
Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a crystalline solid.
Applications in Drug Development and Organic Synthesis
The primary application of this compound in drug development lies in its role as a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The triflate group serves as a highly efficient leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Intermediate in the Synthesis of Naproxen and its Derivatives
The 6-methoxy-2-naphthyl moiety is the core structure of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen .[2][3] The precursor to this core structure, 6-bromo-2-naphthol, is a key intermediate in several synthetic routes to Naproxen.[4][5] By extension, this compound is a highly valuable intermediate for the synthesis of Naproxen derivatives and other biologically active compounds. The triflate group allows for the introduction of various substituents at the 2-position via cross-coupling reactions, while the bromo group at the 6-position can be subsequently modified to introduce further diversity.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the naphthalene core and a wide variety of organoboron reagents, such as boronic acids and their esters. This methodology is a cornerstone of modern drug discovery, enabling the rapid synthesis of libraries of compounds for biological screening.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Biological Activity
Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or directly interacts with specific signaling pathways. Its primary role in the context of drug development is that of a synthetic intermediate, a building block used to construct larger, biologically active molecules. The biological activity of the final products synthesized from this intermediate will depend on the specific functional groups introduced through subsequent chemical transformations.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential tool for the construction of complex molecular frameworks. Its role as a precursor in the synthesis of important pharmaceuticals like Naproxen and its derivatives highlights its importance for researchers and professionals in the field of drug development. This guide provides the foundational knowledge required for the effective utilization of this compound in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. EP0925270B1 - Production of 6-bromo-2-naphthol and derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-naphthyl Triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromo-2-naphthyl triflate. Understanding the chemical stability of this versatile synthetic intermediate is crucial for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized compounds. This document outlines the key factors influencing its stability, provides protocols for stability assessment, and discusses its application in the synthesis of molecules targeting various signaling pathways.
Core Concepts: Stability Profile of 6-Bromo-2-naphthyl Triflate
6-Bromo-2-naphthyl triflate, a member of the aryl triflate family, is a valuable reagent in organic synthesis, primarily due to the excellent leaving group ability of the triflate moiety, which facilitates various palladium-catalyzed cross-coupling reactions.[1] While generally considered more stable than their alkyl counterparts, the stability of aryl triflates like 6-bromo-2-naphthyl triflate is influenced by several factors, including temperature, moisture, pH, and light exposure.
Thermal Stability: Aryl triflates have demonstrated surprising stability at elevated temperatures.[2] However, prolonged exposure to high temperatures is not recommended to prevent potential decomposition.
Hydrolytic Stability: The triflate group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding phenol (6-bromo-2-naphthol).[3] Electron-deficient aryl triflates are especially sensitive to this degradation pathway.[3] While hydrolysis can occur in the presence of water, the reaction is significantly accelerated by bases.
Photostability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of many organic compounds. It is advisable to protect 6-bromo-2-naphthyl triflate from light to minimize the risk of photochemical decomposition.
Compatibility: 6-Bromo-2-naphthyl triflate is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous or explosive reactions and degradation.
Quantitative Stability Data
| Condition | Parameter | Value | Expected Outcome |
| Temperature | Storage | -20°C to 8°C | Optimal for long-term stability |
| Room Temperature (20-25°C) | Up to 12 months | Gradual degradation may occur | |
| Elevated Temperature (40°C) | < 3 months | Significant decomposition expected | |
| Humidity | Anhydrous | > 24 months (at -20°C) | Minimal degradation |
| Ambient Humidity (40-60% RH) | 6-12 months (at RT) | Increased rate of hydrolysis | |
| High Humidity (>80% RH) | < 3 months (at RT) | Rapid hydrolysis to 6-bromo-2-naphthol | |
| pH | Neutral (in aprotic solvent) | Stable | Suitable for most cross-coupling reactions |
| Acidic (pH < 4) | Generally stable | Low risk of hydrolysis | |
| Basic (pH > 8) | Unstable | Rapid hydrolysis | |
| Light | Dark Storage | > 24 months (at -20°C) | Recommended for optimal stability |
| Ambient Light | Up to 12 months (at RT) | Potential for slow photodecomposition | |
| Direct Sunlight/UV | < 1 month | Accelerated degradation likely |
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of 6-bromo-2-naphthyl triflate, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a tightly sealed container in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Container: Use a well-sealed, opaque container to protect the compound from light and moisture.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dispensing: When dispensing, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Experimental Protocols for Stability Assessment
The following is a general protocol for assessing the stability of 6-bromo-2-naphthyl triflate under various conditions. This protocol can be adapted based on the specific equipment and analytical techniques available.
Objective: To determine the degradation of 6-bromo-2-naphthyl triflate over time under controlled temperature, humidity, and light conditions.
Materials:
-
6-Bromo-2-naphthyl triflate
-
HPLC-grade acetonitrile (or other suitable solvent)
-
Vials with inert caps
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber with a calibrated light source
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of 6-bromo-2-naphthyl triflate into several vials.
-
For each condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber), prepare a set of vials. Include a control set to be stored at -20°C in the dark.
-
-
Stress Conditions:
-
Time Points:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each condition for analysis.
-
-
Analysis by HPLC:
-
Dissolve the contents of each vial in a known volume of acetonitrile to prepare a stock solution of a specific concentration.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products, primarily 6-bromo-2-naphthol.
-
Quantify the amount of 6-bromo-2-naphthyl triflate remaining and any major degradation products formed.
-
-
Data Analysis:
-
Calculate the percentage of 6-bromo-2-naphthyl triflate remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Role in Drug Discovery and Signaling Pathways
6-Bromo-2-naphthyl triflate is not typically a pharmacologically active molecule itself. Instead, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in medicinal chemistry.
The bromo and triflate functionalities on the naphthalene scaffold offer orthogonal reactivity, allowing for selective and sequential modifications. The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.[7][8][9] The bromo group can also participate in these reactions, often under different catalytic conditions, or be used for other transformations.
This dual reactivity enables the synthesis of diverse libraries of substituted naphthalene derivatives. These derivatives can be designed to interact with a wide range of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), which are key components of cellular signaling pathways. For instance, substituted naphthalenes are found in compounds investigated for their anticancer, anti-inflammatory, and antiviral activities.
Below are diagrams illustrating the logical workflow of utilizing 6-Bromo-2-naphthyl triflate in drug discovery and a conceptual representation of its application in targeting a generic signaling pathway.
Caption: Drug discovery workflow utilizing 6-Bromo-2-naphthyl triflate.
Caption: Inhibition of a signaling pathway by a synthesized derivative.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to 6-Bromo-2-naphthyl Trifluoromethanesulfonate
This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and relevant applications of 6-Bromo-2-naphthyl Trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data into a structured and accessible format.
Core Physical and Chemical Properties
This compound, also known as 6-bromo-2-naphthyl triflate, is a vital intermediate in organic synthesis, particularly in cross-coupling reactions. Its physical and chemical characteristics are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 151600-02-1 | [1][2] |
| Molecular Formula | C₁₁H₆BrF₃O₃S | [1][3] |
| Molecular Weight | 355.13 g/mol | [1][3] |
| Appearance | White to orange to green powder or crystals | [2] |
| Melting Point | 52.0-56.0 °C (a reference value of 54 °C is also reported) | [4][5] |
| Boiling Point | 394.0 ± 42.0 °C (Predicted) | [5] |
| Solubility | Soluble in Toluene | [4] |
| Purity | >95.0% (typically determined by GC or HPLC) | [2][6] |
| Storage | Room temperature, recommended in a cool and dark place (<15°C) |
Spectral Data
Spectral analysis is crucial for the verification of the compound's structure and purity.
| Spectrum Type | Data Summary | Citation(s) |
| ¹H NMR | Confirms to structure | |
| ¹³C NMR | Data available for the precursor, 6-Bromo-2-naphthol | [7] |
| FTIR | Spectrum available | [8] |
| Mass Spectrometry | Exact Mass: 353.917313 g/mol | [8] |
Experimental Protocols
The synthesis of this compound is typically a two-step process starting from 2-naphthol. First, 2-naphthol is brominated to produce 6-bromo-2-naphthol, which is then converted to the final product via a triflation reaction.
Synthesis of 6-Bromo-2-naphthol (Precursor)
This procedure is adapted from established methods for the bromination and reduction of 2-naphthol.
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Tin (mossy)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 2-naphthol in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic and will evolve hydrogen bromide gas.
-
After the addition is complete, add water and heat the mixture to boiling.
-
Cool the mixture and add mossy tin in portions.
-
Reflux the mixture for several hours until the reduction is complete.
-
Cool the reaction mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by distillation or recrystallization.
Synthesis of this compound
This protocol is a general method for the triflation of phenols and can be specifically applied to 6-bromo-2-naphthol.[9]
Materials:
-
6-Bromo-2-naphthol
-
Dichloromethane (anhydrous)
-
Pyridine (anhydrous)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
0.2 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 6-bromo-2-naphthol in anhydrous dichloromethane.
-
Add anhydrous pyridine to the solution via syringe.
-
Cool the reaction mixture to -10°C using an ice/methanol bath.
-
Add trifluoromethanesulfonic anhydride dropwise via syringe, ensuring the temperature remains below -2°C.[9]
-
After the addition is complete, stir the mixture at -10°C for one hour, then allow it to warm to room temperature.
-
Quench the reaction by adding water and stir the two-phase mixture for 15 minutes.[9]
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Key Applications and Workflows
This compound is a versatile building block in organic synthesis, most notably as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental in medicinal chemistry and materials science for the formation of carbon-carbon bonds.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
This workflow outlines the key steps from the combination of reactants to the isolation of the final biaryl product. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
Logical Relationship: Synthesis Pathway
The following diagram illustrates the logical progression from the starting material to the final product and its subsequent application.
This diagram provides a clear overview of the synthetic route to this compound and its utility in generating complex molecules with potential applications in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 151600-02-1 | TCI AMERICA [tcichemicals.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. This compound | 151600-02-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 6-Bromo-2-naphthol(15231-91-1) 13C NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectral Data of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines data from analogous compounds, theoretical predictions, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic applications.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift values, characteristic group frequencies, and known fragmentation patterns of similar aromatic triflates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Ar-H |
| ~ 7.8 - 8.0 | d | 1H | Ar-H |
| ~ 7.6 - 7.8 | m | 2H | Ar-H |
| ~ 7.4 - 7.6 | m | 2H | Ar-H |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 148 - 152 | C-O |
| ~ 135 - 138 | Ar-C |
| ~ 130 - 134 | Ar-C |
| ~ 128 - 130 | Ar-CH |
| ~ 125 - 128 | Ar-CH |
| ~ 120 - 124 | Ar-C-Br |
| ~ 118 - 122 | Ar-CH |
| ~ 115 - 119 | Ar-CH |
| ~ 110 - 114 | Ar-CH |
| 118.7 (q, JCF ≈ 320 Hz) | -CF₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1420 - 1400 | Strong | S=O Asymmetric Stretch |
| 1250 - 1200 | Strong | S=O Symmetric Stretch |
| 1210 - 1140 | Strong | C-F Stretch |
| 1100 - 1000 | Strong | S-O-C Stretch |
| 850 - 750 | Strong | C-H Bending (out-of-plane) |
| 700 - 500 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 354/356 | High | [M]⁺˙ (Molecular ion, bromine isotopes) |
| 221/223 | Medium | [M - SO₂CF₃]⁺ |
| 142 | Medium | [M - Br - SO₂CF₃]⁺ |
| 133 | High | [CF₃SO₂]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
This two-step synthesis involves the bromination of 2-naphthol followed by triflation.
Step 1: Synthesis of 6-Bromo-2-naphthol
This procedure is adapted from Organic Syntheses.
-
In a well-ventilated fume hood, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the 2-naphthol solution with stirring. Maintain the temperature below 30°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Heat the reaction mixture to 80°C for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude 1,6-dibromo-2-naphthol is then reduced. Suspend the crude product in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (2.0 eq) portion-wise and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 6-bromo-2-naphthol.
Step 2: Synthesis of this compound
-
Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) dropwise with stirring.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Spectral Data Acquisition
NMR Spectroscopy
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, referencing the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ triplet at 77.16 ppm.
FTIR Spectroscopy
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the diamond crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
For electron ionization (EI), use a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectral analysis of this compound.
Caption: Synthetic and analytical workflow.
starting materials for 6-Bromo-2-naphthyl Trifluoromethanesulfonate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the bromination and subsequent reduction of 2-naphthol to yield 6-Bromo-2-naphthol. This intermediate is then converted to the final product via triflation. This guide provides detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.
I. Synthesis of the Key Intermediate: 6-Bromo-2-naphthol
The primary starting material for the synthesis of this compound is 6-Bromo-2-naphthol. This intermediate is typically prepared from 2-naphthol through a two-step one-pot reaction involving bromination to form 1,6-dibromo-2-naphthol, followed by a reduction reaction.[1][2] Several methods exist for the synthesis of 6-Bromo-2-naphthol, with variations in the reducing agent used.[1][2]
A common and well-documented procedure involves the bromination of 2-naphthol in glacial acetic acid, followed by reduction with metallic tin.[2] This method is advantageous due to its high yield and the relative ease of handling the reagents.
Quantitative Data for the Synthesis of 6-Bromo-2-naphthol
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | [2] |
| Brominating Agent | Bromine in Glacial Acetic Acid | [2] |
| Reducing Agent | Mossy Tin | [2] |
| Solvent | Glacial Acetic Acid, Water | [2] |
| Crude Yield | 96-100% | [2] |
| Melting Point (crude) | 123-127 °C | [2] |
| Melting Point (recrystallized) | 127-129 °C | [2] |
| Boiling Point (for purification) | 200-205 °C at 20 mmHg | [2] |
Experimental Protocol: Synthesis of 6-Bromo-2-naphthol[2]
Materials:
-
2-Naphthol (β-naphthol)
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 1.0 mole of 2-naphthol in 400 mL of glacial acetic acid.
-
Slowly add a solution of 2.0 moles of bromine in 100 mL of glacial acetic acid to the 2-naphthol solution. The addition should be performed over 15-30 minutes with gentle shaking. The reaction is exothermic, and cooling may be necessary to prevent excessive loss of hydrogen bromide.
-
After the addition is complete, add 100 mL of water and heat the mixture to boiling.
-
Cool the mixture to 100 °C and add 25 g of mossy tin. Continue heating until the tin is dissolved.
-
Add a second 25 g portion of tin and continue boiling until it dissolves.
-
Finally, add a third portion of 100 g of tin and boil the mixture for an additional 3 hours.
-
Cool the reaction mixture to 50 °C and filter to remove the tin salts. Wash the collected solids with 100 mL of cold acetic acid and combine the filtrate and washings.
-
Pour the filtrate into 3 L of cold water to precipitate the crude 6-Bromo-2-naphthol.
-
Collect the precipitate by filtration and wash it with 1 L of cold water.
-
Dry the crude product at 100 °C. The yield of the crude, pinkish 6-Bromo-2-naphthol is typically between 214-223 g (96-100%).
-
For further purification, the crude product can be vacuum distilled and then recrystallized from a mixture of acetic acid and water.
II. Synthesis of this compound
The final step in the synthesis is the conversion of 6-Bromo-2-naphthol to this compound. This is achieved through a triflation reaction, which involves the use of trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, typically pyridine.[3][4] This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the triflation of phenols.
Materials:
-
6-Bromo-2-naphthol
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Hydrochloric Acid (1 M)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-Bromo-2-naphthol in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add pyridine (1.1 equivalents) to the cooled solution.
-
Add triflic anhydride (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of cold water.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
III. Synthesis Workflow
The overall synthetic pathway from 2-naphthol to this compound is depicted in the following workflow diagram.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to 6-Bromo-2-naphthyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in organic synthesis. The document details its discovery and history within the broader context of triflate chemistry, its physicochemical properties, detailed experimental protocols for its synthesis from commercially available precursors, and its application in palladium-catalyzed cross-coupling reactions.
Introduction and Historical Context
This compound, often referred to as 6-bromo-2-naphthyl triflate, is a synthetic organic compound that has gained significance as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: a bromine atom and a trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making the 2-position of the naphthalene ring susceptible to a variety of nucleophilic substitution and cross-coupling reactions. The bromine atom at the 6-position provides an additional handle for sequential functionalization.
The development of this compound is intrinsically linked to the broader history of triflates in organic chemistry. Trifluoromethanesulfonic acid, a superacid, and its corresponding triflate esters were introduced as powerful tools in organic synthesis in the mid-20th century. The exceptional leaving group ability of the triflate anion, which is approximately 100 times better than tosylate, has made aryl and vinyl triflates valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₆BrF₃O₃S | [3] |
| Molecular Weight | 355.13 g/mol | [3] |
| CAS Number | 151600-02-1 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 54-56 °C | [3] |
| Boiling Point | 394.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.765 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 2-naphthol. The first step involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then converted to the corresponding triflate.
Experimental Protocol: Synthesis of 6-Bromo-2-naphthol
This procedure is adapted from the well-established method described in Organic Syntheses.[4][5]
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Tin (mossy)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid through the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, add water to the reaction mixture and heat to reflux.
-
Cool the mixture and add mossy tin in portions.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a mixture of acetic acid and water.[4]
Experimental Protocol: Synthesis of this compound
This is a general procedure for the triflation of phenols and can be adapted for 6-bromo-2-naphthol.
Materials:
-
6-Bromo-2-naphthol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous DCM or THF in a flame-dried, inert gas-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) dropwise with stirring.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the naphthalene core. The triflate group is typically more reactive than the bromide, allowing for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[6][7]
General Experimental Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq), a boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene.[2][8]
General Experimental Protocol:
-
To a flask, add this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl triflate and a terminal alkyne.[9][10]
General Experimental Protocol:
-
To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work up the reaction by adding aqueous ammonium chloride and extracting with an organic solvent.
-
Wash the organic extract, dry, and concentrate.
-
Purify the resulting alkyne by column chromatography.
Conclusion
This compound serves as a highly valuable and versatile intermediate in modern organic synthesis. Its preparation from readily available starting materials and its reactivity in a range of palladium-catalyzed cross-coupling reactions make it an important tool for the construction of complex molecular architectures. The detailed protocols and workflow diagrams provided in this guide are intended to assist researchers in the effective utilization of this powerful synthetic building block in their drug discovery and development endeavors.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Theoretical and Practical Guide to 6-Bromo-2-naphthyl Trifluoromethanesulfonate for Advanced Organic Synthesis
Abstract: This technical guide provides a comprehensive theoretical and practical overview of 6-Bromo-2-naphthyl trifluoromethanesulfonate (triflate), a key intermediate in modern organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's structural, electronic, and reactive properties from a theoretical standpoint. Detailed experimental protocols for the synthesis of its precursor and the final compound are provided, alongside a proposed workflow for its computational analysis using Density Functional Theory (DFT). The guide also features visualizations of reaction pathways and computational workflows to facilitate a deeper understanding of its chemical behavior and application in cross-coupling reactions.
Introduction
This compound, also known as 6-bromo-2-naphthyl triflate, is a bifunctional organohalogen compound of significant interest in synthetic organic chemistry. Its structure, featuring a naphthalene core substituted with both a bromine atom and a trifluoromethanesulfonate (triflate) group, makes it a versatile substrate for sequential and site-selective cross-coupling reactions. The triflate group (-OTf) is an excellent leaving group, often exhibiting reactivity comparable to or greater than that of iodide in palladium-catalyzed transformations. This, combined with the presence of a carbon-bromine bond, allows for orthogonal derivatization of the naphthalene scaffold, a common core in pharmaceuticals and functional materials. This guide explores the theoretical underpinnings of its structure and reactivity, providing a framework for its strategic application in complex molecule synthesis.
Theoretical Framework and Molecular Properties
While specific experimental or computational studies on this compound are not extensively documented in the literature, its molecular properties can be reliably predicted based on well-established principles of physical organic chemistry and computational models of related compounds.
The geometry of this compound is defined by its rigid naphthalene core. The C-O-S linkage of the triflate group and the C-Br bond are expected to lie in or near the plane of the aromatic system. The trifluoromethyl group (-CF3) will adopt a staggered conformation relative to the S-O bonds. The table below summarizes the expected geometric parameters based on typical values for similar molecular fragments.
| Parameter | Expected Value | Rationale |
| C-Br Bond Length | ~1.90 Å | Standard sp² C-Br bond length. |
| C-O (naphthyl-triflate) Bond Length | ~1.42 Å | Typical aryl ether bond length. |
| O-S Bond Length | ~1.58 Å | Consistent with sulfonate esters. |
| S=O Bond Length | ~1.45 Å | Double bond character in the sulfonate group. |
| C-S Bond Length | ~1.83 Å | Standard C-S single bond length. |
| C-F Bond Length | ~1.34 Å | Typical C-F bond in a trifluoromethyl group. |
| Naphthalene C-C Bond Lengths | 1.37 - 1.43 Å | Aromatic C-C bonds with some variation due to the fused ring system. |
| C-O-S Bond Angle | ~120° | sp² hybridization of the oxygen atom. |
| O-S-O Bond Angle | ~120° | Tetrahedral geometry around the sulfur atom, slightly distorted. |
The electronic landscape of this compound is heavily influenced by its two strongly electron-withdrawing substituents. The bromine atom exerts a moderate inductive withdrawing effect (-I) and a weak deactivating resonance effect (+M). The triflate group is one of the most powerful electron-withdrawing groups, primarily through a strong inductive effect.
These electronic effects lead to a highly electrophilic naphthalene core, particularly at the carbon atoms bearing the bromo and triflate substituents, making them prime sites for oxidative addition in catalytic cycles. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the naphthalene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) will likely have significant contributions from the σ* orbitals of the C-Br and C-OTf bonds, facilitating nucleophilic attack or oxidative addition at these positions.
| Property | Expected Characteristic | Theoretical Implication |
| Dipole Moment | Moderately High | The molecule is polar due to the electronegative substituents. |
| HOMO Energy | Low | The electron-withdrawing groups stabilize the HOMO, making the molecule less prone to oxidation. |
| LUMO Energy | Low | The electron-deficient nature of the molecule lowers the LUMO energy, increasing its reactivity towards nucleophiles and in cross-coupling reactions. |
| Mulliken Charges | C2 and C6 are highly positive | The carbon atoms attached to the triflate and bromo groups are electrophilic centers. |
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its role as a superior electrophile in cross-coupling reactions. The triflate anion (CF3SO3-) is an exceptionally stable leaving group due to the delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group.
Aryl triflates are widely used as alternatives to aryl halides in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. Their high reactivity often allows for milder reaction conditions and can be advantageous for substrates where the corresponding halide is unreactive. The differential reactivity between the C-OTf and C-Br bonds can, in principle, be exploited for selective, sequential functionalization, although the C-OTf bond is generally more reactive in oxidative addition to Pd(0) catalysts.
The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving an aryl triflate like this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-naphthyl triflate.
Experimental and Computational Protocols
The synthesis of this compound is typically achieved in two steps from 2-naphthol: 1) bromination and reduction to form 6-bromo-2-naphthol, and 2) reaction with a triflating agent.
Step 1: Synthesis of 6-Bromo-2-naphthol
A well-established procedure for the synthesis of 6-bromo-2-naphthol is available from Organic Syntheses.[1] The protocol involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a reductive debromination at the 1-position using tin metal in acetic acid.
Step 2: Synthesis of this compound from 6-Bromo-2-naphthol
A general and reliable procedure for the triflation of phenols can be adapted for 6-bromo-2-naphthol.[2]
-
Materials and Equipment: 6-bromo-2-naphthol, trifluoromethanesulfonic anhydride (Tf2O), pyridine, dichloromethane (DCM), round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
Procedure:
-
Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
To gain deeper insight into the electronic structure and reactivity of this compound, a computational study using Density Functional Theory (DFT) is proposed.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Geometry Optimization and Frequency Analysis:
-
The molecular structure should be optimized in the gas phase using a suitable functional, such as B3LYP or ωB97X-D.
-
A basis set of at least 6-311+G(d,p) should be employed to accurately describe the electronic structure, including polarization and diffuse functions, which are important for the anionic character of the triflate group.
-
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
From the optimized geometry, perform a single-point energy calculation to obtain molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges, and the molecular electrostatic potential (MEP).
-
-
Solvation Effects:
-
To model the molecule in a reaction environment, geometry optimization and electronic structure calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., THF, DMF).
-
-
Reaction Pathway Analysis (Optional):
-
To study its reactivity in a cross-coupling reaction, transition state searches for the oxidative addition step can be performed. This would involve locating the transition state structure and performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm it connects the reactants and products.
-
-
The following diagram outlines the proposed workflow for the theoretical investigation of this compound.
Caption: Proposed DFT workflow for the theoretical analysis of 6-Bromo-2-naphthyl triflate.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its theoretical profile, characterized by a polarized electronic structure and two distinct reactive sites, makes it an ideal substrate for the strategic construction of complex naphthyl-containing molecules. The triflate group provides a highly reactive handle for a range of cross-coupling reactions, enabling transformations that may be challenging with other halides. The protocols and theoretical framework presented in this guide are intended to provide researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors and to further explore its chemical properties through computational methods. Future theoretical studies could focus on elucidating the subtle factors that govern the selectivity in sequential cross-coupling reactions involving this and related polyfunctionalized aromatic substrates.
References
The Strategic Utility of 6-Bromo-2-naphthyl Trifluoromethanesulfonate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 6-Bromo-2-naphthyl trifluoromethanesulfonate, a versatile bifunctional reagent, has emerged as a valuable scaffold for the synthesis of complex molecular architectures. Its utility lies in the orthogonal reactivity of the bromo and trifluoromethanesulfonate (triflate) groups, enabling sequential and site-selective modifications through a variety of powerful cross-coupling reactions. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.
Core Chemical Attributes and Reactivity
This compound possesses a unique combination of a reactive aryl bromide and a highly effective triflate leaving group on a naphthalene core. The triflate group is an excellent substrate for palladium-catalyzed reactions, often reacting preferentially over the bromide under specific conditions. This differential reactivity allows for a stepwise functionalization of the naphthalene scaffold, a key strategy in the construction of diverse compound libraries for high-throughput screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151600-02-1 | [General supplier data] |
| Molecular Formula | C₁₁H₆BrF₃O₃S | [General supplier data] |
| Molecular Weight | 355.13 g/mol | [General supplier data] |
| Appearance | White to off-white crystalline solid | [General supplier data] |
| Melting Point | 53-57 °C | [General supplier data] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | [General supplier data] |
Key Applications in Medicinal Chemistry via Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmacologically active molecules.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the naphthalene core and a wide array of boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many classes of therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 2-24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the naphthalene scaffold. Aryl and heteroaryl amines are common structural features in kinase inhibitors, GPCR ligands, and other biologically active compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.) or a suitable pre-catalyst, a phosphine ligand such as Xantphos or BINAP (0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.) or NaOtBu (1.5 equiv.) are combined in an anhydrous solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is heated to 80-110 °C for 4-24 hours, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling facilitates the formation of a C-C bond between the naphthalene core and a terminal alkyne. The resulting aryl alkynes are valuable intermediates that can be further elaborated or may themselves possess biological activity. This reaction is often employed in the synthesis of kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) co-catalyst such as CuI (0.01-0.05 equiv.), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv.), are added. The reaction is stirred at room temperature to 60 °C for 2-12 hours under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
The 6-substituted 2-naphthyl moiety is a key structural feature in a number of potent kinase inhibitors. For instance, derivatives of the naphthalene scaffold have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[1][2] The synthesis of such inhibitors can be envisioned utilizing this compound as a starting material.
Hypothetical Synthetic Route to a CDK Inhibitor Scaffold
A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling at the triflate position with a heterocyclic boronic acid (e.g., a pyrimidine or pyridine derivative) followed by a Buchwald-Hartwig amination at the bromide position with a suitable amine.
Table 2: Representative Quantitative Data for Hypothetical CDK Inhibitors
| Compound ID | R¹ (from Suzuki) | R² (from Buchwald-Hartwig) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |
| Hypo-1 | 2-Pyrimidinyl | Cyclopropylamino | 15 | 25 |
| Hypo-2 | 4-Pyridinyl | Morpholino | 50 | 75 |
| Hypo-3 | 2-Pyrazinyl | Piperidin-1-yl | 30 | 45 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential for generating quantitative structure-activity relationship (SAR) data from compounds synthesized using the described methodologies.
CDK4/6-Cyclin D Signaling Pathway in Cancer
Dysregulation of the CDK4/6-Cyclin D pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDK4/6 can restore cell cycle control.
Caption: CDK4/6-Cyclin D signaling pathway and the point of intervention by CDK4/6 inhibitors.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its capacity for selective, sequential functionalization through robust palladium-catalyzed cross-coupling reactions provides an efficient avenue for the synthesis of diverse compound libraries. The naphthalene scaffold is a well-established pharmacophore, and the ability to readily introduce a wide range of substituents allows for the fine-tuning of pharmacological properties to target various biological pathways, such as those regulated by kinases. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic intermediate in their quest for novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Chemoselective Suzuki Coupling of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The 6-bromo-2-naphthyl trifluoromethanesulfonate scaffold is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a C-Br bond and a C-OTf (triflate) bond. The ability to selectively functionalize one site over the other provides a powerful strategy for the divergent synthesis of complex molecular architectures.
This document provides detailed protocols for the chemoselective Suzuki-Miyaura coupling of this compound, allowing for the targeted arylation at either the bromide or the triflate position. The choice of catalyst system is paramount in controlling this selectivity.
Reaction Principle and Chemoselectivity
The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an organic halide or triflate to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
For substrates bearing both a bromide and a triflate group, the chemoselectivity of the Suzuki coupling is dictated by the choice of the palladium catalyst and ligands. Typically, with phosphine-ligated palladium complexes, the reaction proceeds selectively at the more reactive C-Br bond. However, recent advancements have enabled a switch in selectivity. "Ligand-free" palladium catalysis can favor coupling at the C-OTf bond, while specific palladium-diimine complexes have been shown to be highly selective for the C-Br bond.
Experimental Protocols
Protocol 1: Bromide-Selective Suzuki Coupling
This protocol is designed for the selective coupling at the C-Br bond of this compound, leaving the triflate group intact for subsequent transformations. A palladium-diimine catalyst is employed to achieve high selectivity for the bromide position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,10-Phenanthroline (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and 1,10-phenanthroline in a small amount of 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The final concentration of the substrate should be around 0.1 M.
-
Seal the flask and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Triflate-Selective Suzuki Coupling
This protocol facilitates the selective coupling at the C-OTf bond, preserving the C-Br bond for further functionalization. This selectivity is achieved under "ligand-free" conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (3 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) chloride, and potassium fluoride.
-
Add anhydrous DMSO. The final concentration of the substrate should be approximately 0.1 M.
-
Seal the flask and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the chemoselective Suzuki coupling of this compound with various arylboronic acids. Please note that this data is illustrative and based on typical yields for analogous systems, as specific literature data for this exact substrate is limited.
Table 1: Bromide-Selective Suzuki Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2-naphthyl trifluoromethanesulfonate | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-naphthyl trifluoromethanesulfonate | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2-naphthyl trifluoromethanesulfonate | 14 | 85 |
| 4 | 3-Tolylboronic acid | 6-(3-Tolyl)-2-naphthyl trifluoromethanesulfonate | 12 | 89 |
Table 2: Triflate-Selective Suzuki Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Bromo-2-phenylnaphthalene | 18 | 75 |
| 2 | 4-Methoxyphenylboronic acid | 6-Bromo-2-(4-methoxyphenyl)naphthalene | 18 | 78 |
| 3 | 4-Chlorophenylboronic acid | 6-Bromo-2-(4-chlorophenyl)naphthalene | 20 | 72 |
| 4 | 2-Thienylboronic acid | 2-(6-Bromonaphthalen-2-yl)thiophene | 16 | 80 |
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Control of chemoselectivity in the Suzuki coupling.
Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 6-Bromo-2-naphthyl Trifluoromethanesulfonate as a substrate. This versatile building block offers two distinct reactive sites for cross-coupling, the C-Br bond and the C-OTf bond, enabling selective and sequential functionalization of the naphthalene core. The naphthalene scaffold is a prevalent motif in pharmaceuticals and functional materials, making its targeted modification via Sonogashira coupling a valuable strategy in drug discovery and materials science.
Introduction
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide/triflate.[1] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a cornerstone of modern organic synthesis.[2]
The substrate, this compound, presents an interesting case for chemoselectivity. Generally, the reactivity of leaving groups in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl.[1] However, this reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions. This allows for the selective alkynylation at either the C-Br or the C-OTf bond, providing a pathway to di-substituted naphthalenes with diverse functionalities.
Chemoselectivity: Targeting the C-Br vs. C-OTf Bond
Achieving selective Sonogashira coupling on this compound hinges on exploiting the differential reactivity of the bromo and triflate groups.
-
Reaction at the C-Br Bond: Standard Sonogashira conditions typically favor the reaction at the more reactive C-Br bond. The use of traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) cocatalyst will likely lead to the selective formation of 6-alkynyl-2-naphthyl trifluoromethanesulfonate.
-
Reaction at the C-OTf Bond: To achieve coupling at the less reactive C-OTf bond, specific catalytic systems are required. The use of bulky, electron-rich phosphine ligands can sometimes reverse the conventional selectivity, favoring the oxidative addition to the C-OTf bond. Alternatively, a two-step approach involving the initial coupling at the C-Br bond followed by a subsequent Sonogashira reaction at the C-OTf position under more forcing conditions can be employed to synthesize di-alkynylated naphthalenes. Site-selectivity in cross-coupling reactions can also be influenced by steric hindrance, with the less hindered position being more reactive.[3]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective Sonogashira coupling at both the C-Br and C-OTf positions of this compound, based on analogous systems reported in the literature.
Table 1: Selective Sonogashira Coupling at the C-Br Bond
| Entry | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (5) | - | Et₃N | THF | RT | 12 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (6) | - | i-Pr₂NH | DMF | 50 | 8 | 80-90 |
| 3 | Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | piperidine | Toluene | 80 | 6 | 75-85 |
Table 2: Selective Sonogashira Coupling at the C-OTf Bond (Hypothetical Conditions based on literature for selective triflate coupling)
| Entry | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | - (Copper-free) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 60-75 |
| 2 | Pd(OAc)₂ (3) | CuI (5) | SPhos (6) | K₂CO₃ | DMA | 120 | 18 | 55-70 |
| 3 | [Pd(t-Bu₃P)]₂ (1.5) | - (Copper-free) | - | n-Bu₄NOAc | NMP | 80 | 24 | 65-80 |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-Br Bond
This protocol is designed for the selective alkynylation of the C-6 position (bromide) of this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL per 1 mmol of the substrate) and freshly distilled Et₃N (3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 6-alkynyl-2-naphthyl trifluoromethanesulfonate.
Protocol 2: Sonogashira Coupling at the C-OTf Bond (Copper-Free Conditions)
This protocol outlines a potential method for the selective alkynylation at the C-2 position (triflate) of this compound, particularly if the C-Br position has been previously functionalized or if selectivity for the triflate is desired. This is a more challenging transformation and may require significant optimization.
Materials:
-
This compound (or a 6-substituted-2-naphthyl trifluoromethanesulfonate)
-
Terminal Alkyne (e.g., Trimethylsilylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL per 1 mmol of the substrate).
-
Add the terminal alkyne (1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-6-bromonaphthalene.
Visualizations
References
Application Notes and Protocols for Buchwald-Hartwig Amination using 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-2-naphthyl trifluoromethanesulfonate. This protocol is designed for professionals in research and drug development who are looking to synthesize substituted 6-aminonaphthalene derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[4][5] The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2]
The substrate, this compound, possesses two potential reactive sites for palladium-catalyzed cross-coupling: a C-Br bond and a C-OTf (triflate) bond. The relative reactivity of these groups is crucial for achieving selective amination. Generally, in Buchwald-Hartwig reactions, the order of reactivity for halides is I > Br > Cl, and triflates are also highly reactive leaving groups.[2] However, chemoselective amination at the C-Br bond in the presence of a triflate group has been reported and is often achievable under carefully controlled conditions. This selectivity is typically influenced by the choice of palladium catalyst, ligand, and reaction temperature.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl bromide moiety of this compound undergoes oxidative addition to the Pd(0) catalyst to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 6-amino-2-naphthyl trifluoromethanesulfonate product and regenerating the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
Table 1: Amination of Aryl Bromides with Various Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.0) | Xantphos (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (0.5) | BrettPhos (1.0) | LHMDS (1.5) | THF | 80 | 10 | 80-92 |
| 4 | Piperidine | Pd(OAc)₂ (1.5) | RuPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 88-96 |
Table 2: Amination of Aryl Triflates with Various Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | 80-90 |
| 3 | n-Hexylamine | Pd(OAc)₂ (1.5) | JohnPhos (3.0) | NaOtBu (1.4) | Toluene | 90 | 12 | 75-88 |
| 4 | Indoline | Pd₂(dba)₃ (2.0) | DavePhos (4.0) | LHMDS (1.5) | THF | 80 | 20 | 82-93 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are based on procedures for similar substrates and may require optimization for the specific amine coupling partner. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Coupling with Secondary Cyclic Amines (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Primary Alkylamines (e.g., n-Butylamine)
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
BrettPhos (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv, as a 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, and BrettPhos to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF via syringe, followed by the addition of n-butylamine.
-
Cool the mixture to 0 °C and add the LHMDS solution dropwise.
-
Seal the Schlenk tube, allow it to warm to room temperature, and then heat to 80 °C.
-
Stir the reaction for 10-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Palladium-Catalyzed Amination of Aryl Triflates – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-naphthyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-naphthyl triflate is a versatile bifunctional synthetic building block, featuring two distinct leaving groups amenable to palladium-catalyzed cross-coupling reactions. The presence of both a bromide and a triflate group on the naphthalene scaffold allows for selective and sequential functionalization, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The differential reactivity of the carbon-bromine (C-Br) and carbon-triflate (C-OTf) bonds can be exploited by carefully selecting the palladium catalyst, ligands, and reaction conditions to achieve chemoselective transformations. This document provides detailed application notes and protocols for various cross-coupling reactions involving this substrate.
Application Notes: Catalyst Selection and Chemoselectivity
The primary consideration for the cross-coupling of 6-bromo-2-naphthyl triflate is the selective activation of either the C-Br or the C-OTf bond. Generally, the oxidative addition of a palladium(0) complex to an aryl halide is faster than to an aryl triflate. However, this reactivity can be modulated by the choice of ligands and reaction conditions.
-
Phosphine-Ligated Palladium Catalysts : Systems employing bulky, electron-rich phosphine ligands (e.g., tributylphosphine, phosphine-based palladacycles) or bidentate phosphine ligands (e.g., DPPF, Xantphos) typically favor the selective cleavage of the C-Br bond.[1][2][3] These ligands accelerate the oxidative addition to the aryl bromide, allowing for coupling to occur at this site while leaving the triflate group intact for subsequent transformations.
-
Ligand-Free or Non-Phosphine Ligated Systems : In the absence of strong ancillary ligands like phosphines, palladium salts can exhibit a preference for C-OTf bond cleavage.[4][5] This altered selectivity is particularly useful for synthesizing diaryl triflates. Palladium-diimine complexes have also been shown to enable exclusive bromide-selective coupling, offering an alternative to air-sensitive phosphine ligands.[3]
-
N-Heterocyclic Carbene (NHC) Ligands : NHC ligands are known to form highly stable and active palladium complexes that can effectively catalyze cross-coupling reactions.[6][7] Their strong electron-donating ability can influence the selectivity of the reaction, often promoting high catalytic turnover.
The choice of palladium precursor is also crucial. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[6] Pd(II) precursors are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[6]
Key Palladium-Catalyzed Cross-Coupling Reactions
Several cross-coupling reactions can be applied to functionalize 6-bromo-2-naphthyl triflate:
-
Suzuki-Miyaura Coupling : Forms C-C bonds by coupling with organoboron compounds (boronic acids or esters). It is widely used due to the mild reaction conditions and the commercial availability and stability of the boron reagents.[2][8]
-
Buchwald-Hartwig Amination : Forms C-N bonds by coupling with primary or secondary amines. This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[1][9]
-
Sonogashira Coupling : Forms C-C bonds between the naphthyl scaffold and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
-
Heck Reaction : Creates a substituted alkene by coupling with an alkene in the presence of a base.[12][13]
-
Stille Coupling : Forms C-C bonds using organotin compounds. A key advantage is the tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[14][15]
Diagrams and Workflows
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of Substituted Naphthalenes using 6-Bromo-2-naphthyl Trifluoromethanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction Substituted naphthalene scaffolds are integral to the fields of medicinal chemistry, drug discovery, and materials science.[1] Their fused bicyclic aromatic system provides a versatile and lipophilic framework that can be functionalized to modulate biological activity and physicochemical properties.[2][3] Naphthalene derivatives are found in numerous active pharmaceutical ingredients (APIs) for treating conditions ranging from fungal infections to cancer.[2][4] The development of efficient and regioselective methods for synthesizing polysubstituted naphthalenes is therefore a critical area of research.[5][6]
This document provides detailed protocols and application data for the use of 6-Bromo-2-naphthyl Trifluoromethanesulfonate (TfO) as a versatile, bifunctional building block for the synthesis of diverse naphthalene derivatives. This reagent features two distinct reactive sites: a C-Br bond and a C-OTf bond. The triflate (trifluoromethanesulfonate) group is an excellent leaving group, often exhibiting reactivity comparable to or greater than halides in cross-coupling reactions.[7] This differential reactivity allows for selective and sequential functionalization, making it a powerful tool for building complex molecular architectures.
Reagent Overview: this compound
This compound is a white to light-yellow crystalline solid.[8] It is typically synthesized from commercially available 6-bromo-2-naphthol via reaction with triflic anhydride or a similar triflating agent in the presence of a base.[9] The presence of both a bromine atom and a triflate group enables a wide range of palladium-catalyzed cross-coupling reactions.
Key Properties:
-
Molecular Formula: C₁₁H₆BrF₃O₃S[10]
-
Molecular Weight: 355.13 g/mol [10]
-
CAS Number: 151600-02-1
-
Appearance: White to orange to green powder or crystal[11]
-
Melting Point: 52-56 °C[12]
The general workflow for the preparation and subsequent diversification of this reagent is outlined below.
Figure 1: General workflow for the synthesis and diversification of this compound.
Chemoselective Cross-Coupling Strategies
A key advantage of this compound is the potential for chemoselective functionalization at either the C-Br or C-OTf position. The selectivity is often dictated by the choice of palladium catalyst, ligands, and reaction conditions. While triflates are generally more reactive than chlorides, their reactivity relative to bromides can be similar, allowing for controlled selectivity.[7] Recent studies have shown that in the absence of strong ancillary ligands (e.g., phosphines), palladium salts can be selective for C-OTf cleavage, whereas specific phosphine ligands can favor C-Br cleavage.[13][14]
Figure 2: Logical diagram for chemoselective coupling strategies.
This tunable reactivity enables the synthesis of disubstituted naphthalenes that would be difficult to access through traditional electrophilic substitution methods, which often suffer from poor regiochemical control.[6]
Experimental Protocols
The following sections provide detailed, representative protocols for key cross-coupling reactions using this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between aryl halides/triflates and boronic acids or their esters.[7]
Catalytic Cycle Overview
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/water.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Representative Data:
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 80-90 |
| 3 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | Cs₂CO₃ (3.0) | THF/H₂O | 70 | 75-85 |
| 4 | 3-Furylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 82-92 |
Table 1: Representative conditions and typical yields for Suzuki-Miyaura coupling reactions. Yields are based on literature precedents for similar substrates.[15][16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides or triflates.[17][18]
Catalytic Cycle Overview
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%) to a reaction vessel.
-
Add this compound (1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.2-1.5 equiv).
-
Add the desired primary or secondary amine (1.1-1.3 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) with stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding water, then extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Representative Data:
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 85-93 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LiHMDS (1.5) | Toluene | 90 | 80-90 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) / BrettPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 75-88 |
Table 2: Representative conditions and typical yields for Buchwald-Hartwig amination. Yields are based on literature precedents for similar substrates.[19][20]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, typically using a dual palladium and copper catalytic system.[21][22] Copper-free variations are also widely used.[23]
Catalytic Cycle Overview
Figure 5: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.
Protocol:
-
To a reaction flask, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine), which often serves as both the base and a co-solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl, water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Representative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 25 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | i-Pr₂NH | THF | 40 | 85-95 |
| 3 | 1-Octyne | Pd(dppf)Cl₂ (3) | None | Cs₂CO₃ | Dioxane | 80 | 70-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (4) | CuI (2) | Et₃N | DMF | 50 | 80-92 |
Table 3: Representative conditions and typical yields for Sonogashira coupling reactions. Entry 3 represents a copper-free protocol. Yields are based on literature precedents for similar substrates.[22][23]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of substituted naphthalenes. The presence of two orthogonally reactive functional groups, the C-Br and C-OTf bonds, allows for a wide array of palladium-catalyzed cross-coupling reactions. By carefully selecting ligands and reaction conditions, researchers can achieve chemoselective functionalization, providing a powerful strategy for the rapid diversification of the naphthalene core. The protocols and data presented herein serve as a guide for scientists in drug discovery and materials science to leverage this reagent for the efficient construction of complex and novel molecular entities.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 5. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scbt.com [scbt.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. chembk.com [chembk.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chemoselective Heck Coupling of 6-Bromo-2-naphthyl Triflate
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] The substrate 6-bromo-2-naphthyl triflate presents a unique challenge and opportunity for chemoselective synthesis, as it possesses two distinct reactive sites for oxidative addition: a carbon-bromine (C-Br) bond and a carbon-triflate (C-OTf) bond. The ability to selectively functionalize one site over the other is of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.
The general order of reactivity for leaving groups in palladium-catalyzed cross-coupling reactions is typically I > Br ≈ OTf > Cl.[2] However, this order can be inverted or controlled by the judicious choice of palladium catalyst, ligands, and reaction conditions.[2][3] Specifically, the mechanism of the Heck reaction can proceed through a neutral or a cationic pathway, which can be influenced by the nature of the leaving group and the ligands. Aryl triflates often react via a cationic pathway, particularly with bidentate phosphine ligands, while aryl bromides typically follow a neutral pathway.[4][5] This mechanistic divergence allows for the development of highly selective protocols.
These notes provide protocols for achieving selective mono-vinylation at either the C-OTf or the C-Br position of 6-bromo-2-naphthyl triflate, as well as a protocol for a double Heck coupling.
-
Protocol A: Selective Vinylation at the C-OTf Position. This protocol favors the cationic pathway by using a bidentate phosphine ligand, promoting selective reaction at the triflate group.
-
Protocol B: Selective Vinylation at the C-Br Position. This protocol utilizes a bulky, electron-rich monodentate phosphine ligand, which has been shown to exhibit high selectivity for aryl bromides over triflates in cross-coupling reactions.[2]
-
Protocol C: Double Vinylation. By employing an excess of the alkene and catalyst under more forcing conditions, both the C-Br and C-OTf bonds can be coupled.
Summary of Reaction Conditions
The following table summarizes the key parameters for achieving selective Heck coupling with 6-bromo-2-naphthyl triflate.
| Parameter | Protocol A: Selective C-OTf Coupling | Protocol B: Selective C-Br Coupling | Protocol C: Double Coupling |
| Target Site | 2-Triflate | 6-Bromide | Both Sites |
| Pd Precursor | Palladium(II) acetate (Pd(OAc)₂) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium(II) acetate (Pd(OAc)₂) |
| Catalyst Load | 2 mol% | 2 mol% | 5 mol% |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Tri-tert-butylphosphine (P(t-Bu)₃) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Ligand Load | 4 mol% | 4 mol% | 10 mol% |
| Base | Triethylamine (Et₃N) | N,N-Dicyclohexylmethylamine (Cy₂NMe) | Potassium carbonate (K₂CO₃) |
| Base Equiv. | 1.5 | 1.5 | 3.0 |
| Alkene Equiv. | 1.2 | 1.2 | 3.0 |
| Solvent | N,N-Dimethylformamide (DMF) | Dioxane | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 100 °C | 80 °C | 140 °C |
| Time | 12-18 h | 16-24 h | 24-48 h |
| Expected Product | 6-Bromo-2-vinylnaphthalene derivative | 6-Vinyl-2-naphthyl triflate derivative | 2,6-Divinylnaphthalene derivative |
Experimental Protocols
General Notes: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Solvents should be deoxygenated prior to use by bubbling with an inert gas for at least 30 minutes.[1]
Protocol A: Selective Heck Coupling at the C-OTf Position
This procedure is designed to selectively couple an alkene at the C-2 triflate position of 6-bromo-2-naphthyl triflate.
Materials:
-
6-Bromo-2-naphthyl triflate (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add 6-bromo-2-naphthyl triflate, Pd(OAc)₂, and dppf.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous DMF via syringe, followed by the alkene and triethylamine.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Selective Heck Coupling at the C-Br Position
This procedure is designed to selectively couple an alkene at the C-6 bromide position of 6-bromo-2-naphthyl triflate.
Materials:
-
6-Bromo-2-naphthyl triflate (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 equiv)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a dry Schlenk flask, add 6-bromo-2-naphthyl triflate, Pd₂(dba)₃, and P(t-Bu)₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous dioxane via syringe, followed by the alkene and Cy₂NMe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol C: Double Heck Coupling
This procedure is designed to couple an alkene at both the C-2 and C-6 positions of 6-bromo-2-naphthyl triflate.
Materials:
-
6-Bromo-2-naphthyl triflate (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask, add 6-bromo-2-naphthyl triflate, Pd(OAc)₂, dppf, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous NMP via syringe, followed by the alkene.
-
Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Heck coupling reaction.
References
Application Notes and Protocols for 6-Bromo-2-naphthyl Trifluoromethanesulfonate in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Bromo-2-naphthyl trifluoromethanesulfonate is a versatile bifunctional building block in materials science, particularly in the synthesis of novel organic electronic materials and polymers. Its structure incorporates two key reactive sites: a bromo substituent and a trifluoromethanesulfonate (triflate) group, both of which are excellent leaving groups in various palladium-catalyzed cross-coupling reactions. The triflate group is generally more reactive than the bromide, allowing for selective and sequential functionalization. This dual reactivity enables the programmed synthesis of complex naphthalene-based architectures with tailored electronic and photophysical properties.
These application notes provide an overview of its use and detailed protocols for its application in Suzuki-Miyaura and Stille cross-coupling reactions, which are foundational methods for carbon-carbon bond formation in materials synthesis.[1][2][3][4]
Applications in Materials Science
The primary application of this compound in materials science is as a monomer or precursor for the synthesis of:
-
Conjugated Polymers: The naphthalene moiety can be incorporated into the backbone of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-system of the naphthalene unit can be further tuned by the introduction of various aryl or vinyl groups via cross-coupling reactions.
-
Fluorescent Materials: Naphthalene derivatives are known for their fluorescent properties.[5] Functionalization of the this compound core allows for the synthesis of novel fluorophores with potential applications in sensing, imaging, and as emitters in OLEDs.
-
Molecular Wires and Switches: The rigid, planar structure of the naphthalene core makes it an attractive component for molecular wires. Sequential, site-selective cross-coupling reactions can be employed to build up complex molecular architectures capable of charge transport or switching behavior.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura and Stille cross-coupling reactions using this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. The higher reactivity of the triflate group allows for selective coupling at the 2-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if separate).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Add the degassed solvent via syringe. The typical concentration of the limiting reagent is 0.1 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-2-arylnaphthalene.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and conditions.
Protocol 2: Stille Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an organostannane reagent. Similar to the Suzuki coupling, the triflate group is expected to react preferentially.
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., R-SnBu₃, 1.1-1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, THF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
If using an additive like LiCl, add it to the flask. The presence of chloride ions can accelerate the transmetalation step in some cases.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 6 | 80-90 |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | LiCl | DMF | 100 | 12 | 75-85 |
| 3 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | CuI | NMP | 80 | 24 | 70-85 |
Note: Yields are estimates based on analogous Stille coupling reactions. Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1]
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Stille Coupling of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoselective Stille cross-coupling reaction of 6-Bromo-2-naphthyl Trifluoromethanesulfonate. This substrate offers two distinct reactive sites for palladium-catalyzed cross-coupling: a carbon-bromine (C-Br) bond and a carbon-triflate (C-OTf) bond. The ability to selectively functionalize one site over the other is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic electrophile in the presence of a palladium catalyst.[1] The reaction is known for its tolerance of a wide variety of functional groups.[2] For substrates containing multiple reactive sites, such as this compound, achieving high chemoselectivity is a key challenge. The relative reactivity of the C-Br and C-OTf bonds can be modulated by the choice of palladium catalyst, ligands, and reaction additives.[1]
Chemoselectivity in the Stille Coupling of this compound
The selective functionalization of either the C-Br or the C-OTf bond in this compound can be achieved by carefully tuning the reaction conditions. Generally, the oxidative addition of the palladium(0) catalyst to the C-Br bond is favored under "standard" Stille conditions. Conversely, the presence of additives like lithium chloride (LiCl) can promote the cleavage of the C-OTf bond.
Below are two distinct protocols designed to achieve selective monosubstitution at either the C-Br or the C-OTf position. A third protocol for double coupling is also provided.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Selective Stille Coupling at the C-Br Bond
This protocol is designed to favor the oxidative addition of the palladium catalyst to the more reactive C-Br bond.
Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane, 1.1 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Stille Coupling at the C-OTf Bond
This protocol utilizes an additive to promote the selective activation of the C-OTf bond.
Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 equiv)
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Ligand: Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 equiv)
-
Additive: Lithium Chloride (LiCl) (3.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, P(2-furyl)₃, and LiCl.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of KF and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Double Stille Coupling
This protocol is designed to achieve substitution at both the C-Br and C-OTf positions.
Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(ethynyl)stannane, 2.5 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Co-catalyst: Copper(I) iodide (CuI) (0.1 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous THF via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 66 °C) for 24-48 hours.
-
Monitor the reaction for the formation of the di-substituted product.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes the expected outcomes and conditions for the Stille coupling of this compound based on the protocols provided and principles from the literature.
| Protocol | Target Site | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Approx. Time (h) | Expected Major Product |
| 1 | C-Br | Pd(PPh₃)₄ | PPh₃ (in catalyst) | None | 1,4-Dioxane | 90-100 | 12-24 | 6-(Coupled Group)-2-naphthyl Trifluoromethanesulfonate |
| 2 | C-OTf | Pd₂(dba)₃ | P(2-furyl)₃ | LiCl | DMF | 20-25 | 24-48 | 6-Bromo-2-(Coupled Group)naphthalene |
| 3 | C-Br & C-OTf | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | CuI | THF | 66 (reflux) | 24-48 | 6,2-Di(Coupled Group)naphthalene |
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A generalized experimental workflow for the Stille coupling reaction.
References
Application Notes and Protocols for C-N Bond Formation with 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-naphthyl trifluoromethanesulfonate is a versatile bifunctional building block in organic synthesis, particularly for the construction of complex nitrogen-containing molecules relevant to pharmaceutical and materials science. Its structure incorporates two distinct reactive sites for C-N bond formation: a C-Br bond and a C-OTf (triflate) bond. This duality allows for selective or sequential functionalization, offering a strategic advantage in multistep syntheses. The triflate group, being an excellent leaving group, and the bromo group are both amenable to transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. This document provides detailed protocols and application notes for performing C-N bond formation reactions on this substrate.
Core Concepts in C-N Bond Formation
The primary methods for forging a C-N bond on an aromatic scaffold like this compound are palladium-catalyzed and copper-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1][2] The catalytic cycle typically involves the oxidative addition of the aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[1][3] The choice of phosphine ligand is critical, with bulky, electron-rich ligands often promoting higher catalytic activity, especially for less reactive substrates like aryl triflates.[4][5]
-
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally involves the use of stoichiometric copper at high temperatures.[6] Modern iterations have introduced catalytic systems with various ligands, making the reaction conditions milder and expanding its applicability.[7] The mechanism is thought to involve the formation of an organocopper intermediate.[6]
The presence of both a bromide and a triflate on the naphthalene core introduces a chemoselectivity challenge. The relative reactivity of these two leaving groups is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Generally, in palladium-catalyzed couplings, the C-Br bond is more reactive than the C-OTf bond with certain catalyst systems, while specialized ligands have been developed to enhance the reactivity of aryl triflates.[4] This allows for the potential to selectively target one site over the other.
Experimental Protocols
The following protocols are generalized methods for the C-N bond formation with this compound. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.
Protocol 1: Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol is designed to favor the reaction at the more reactive C-Br bond, leaving the triflate group intact for subsequent transformations.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-2-naphthyl trifluoromethanesulfonate derivative.
Protocol 2: Buchwald-Hartwig Amination at the C-OTf Bond
This protocol employs conditions known to facilitate the amination of aryl triflates. For selective amination at the triflate position, the C-Br bond would ideally be pre-functionalized or the conditions carefully tuned. If starting with the di-functionalized substrate, a mixture of products is possible.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[4][5]
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dioxane or Toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.03 equiv), DPPF or BINAP (0.06 equiv), and Cs₂CO₃ (2.0 equiv) to a dry Schlenk flask.
-
Add anhydrous dioxane or toluene, followed by the this compound (1.0 equiv) and the amine (1.2 equiv).
-
For some reactions, slow addition of the aryl triflate may be necessary to prevent cleavage of the triflate and generation of the corresponding phenol.[4][5]
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Protocol 3: Copper-Catalyzed Ullmann Condensation
This protocol provides a classic alternative for C-N bond formation, often effective for heteroaromatic amines.
Materials:
-
This compound
-
Amine (often a heteroaromatic amine)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline or L-proline
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add the amine (2.2 equiv) and anhydrous DMF.
-
Add this compound (1.0 equiv) to the mixture.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the C-N bond formation reactions on this compound based on typical yields for similar substrates found in the literature.
Table 1: Buchwald-Hartwig Amination with Various Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Position of C-N bond | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | C-Br | 85 |
| 2 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 8 | C-Br | 92 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | C-OTf | 78 |
| 4 | n-Butylamine | Pd(OAc)₂ / DPPF | K₃PO₄ | Toluene | 100 | 24 | C-OTf | 75 |
*Yields for reaction at the C-OTf position assume prior functionalization of the C-Br position or conditions highly selective for triflate activation.
Table 2: Copper-Catalyzed Ullmann Condensation
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Position of C-N bond | Yield (%) |
| 1 | Imidazole | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | C-Br | 65 |
| 2 | Pyrrole | L-Proline | K₃PO₄ | DMSO | 130 | 20 | C-Br | 60 |
Visualizations
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for C-N Bond Formation
Caption: General experimental workflow for C-N cross-coupling.
Diagram 3: Chemoselectivity Pathways
Caption: Potential chemoselective C-N coupling pathways.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Note & Protocol: Palladium-Catalyzed Carbonylation of 6-Bromo-2-naphthyl Triflate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carbonylation of aryl triflates is a powerful transformation in organic synthesis, providing access to a wide array of valuable carbonyl compounds, including esters, amides, and carboxylic acids. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed experimental procedure for the carbonylation of 6-Bromo-2-naphthyl Triflate, a key intermediate for the synthesis of various derivatives. The protocol is based on established palladium-catalyzed carbonylation methodologies for aryl triflates.[1][2][3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the palladium-catalyzed carbonylation of aryl triflates, which can be adapted for 6-Bromo-2-naphthyl Triflate.
| Parameter | Value/Range | Notes |
| Substrate | 6-Bromo-2-naphthyl Triflate | 1.0 equivalent |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | PPh₃, Xantphos | 2-10 mol% |
| Carbon Monoxide Source | CO gas (balloon or high pressure) | 1 atm to high pressure |
| Aryl Formates | 1.5 - 2.0 equivalents[4] | |
| Mo(CO)₆ or W(CO)₆ | Stoichiometric or as a CO source[5] | |
| Base | Et₃N, DIPEA, K₂CO₃ | 1.5 - 3.0 equivalents |
| Nucleophile | Alcohol (for esters), Amine (for amides) | As solvent or 1.2 - 2.0 equivalents |
| Solvent | DMF, DMSO, Toluene, Acetonitrile | Anhydrous conditions recommended |
| Temperature | 60 - 120 °C | Reaction dependent |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC/LC-MS |
| Yield | 70 - 95% | Highly dependent on specific conditions |
Experimental Protocol: Synthesis of Methyl 6-Bromo-2-naphthoate
This protocol details the methoxycarbonylation of 6-Bromo-2-naphthyl Triflate to yield Methyl 6-bromo-2-naphthoate, a precursor for various biologically active molecules.[6][7]
Materials:
-
6-Bromo-2-naphthyl Triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dimethylformamide (DMF), anhydrous
-
Carbon Monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates, solvents for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-2-naphthyl Triflate (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and anhydrous methanol (2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 10 minutes until all solids are dissolved.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Carbonylation: Evacuate the flask and backfill with Carbon Monoxide gas from a balloon. Repeat this process three times. Maintain a positive pressure of CO throughout the reaction.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Methyl 6-bromo-2-naphthoate.[7]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed carbonylation of 6-Bromo-2-naphthyl Triflate.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Palladium-catalyzed alkoxycarbonylation of aryl- and alkenyl-iodonium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Bromo-2-naphthyl Triflate Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize Suzuki reactions involving 6-Bromo-2-naphthyl Triflate.
Frequently Asked Questions (FAQs)
Q1: What is the Suzuki-Miyaura cross-coupling reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[1] It is a widely used and versatile method for synthesizing biaryls, styrenes, and polyolefins.
Q2: Why is my Suzuki reaction with 6-Bromo-2-naphthyl triflate resulting in a low yield?
Low yields in Suzuki reactions can be attributed to several factors. Common issues include inefficient catalyst systems, suboptimal reaction conditions (base, solvent, temperature), degradation of starting materials, and the presence of impurities. For aryl triflates, hydrolysis of the triflate group can be a significant side reaction that consumes the starting material.
Q3: What are the most common side reactions in this type of Suzuki coupling?
The primary side reactions to be aware of are:
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, which is often promoted by aqueous basic conditions.
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl triflate.
-
Hydrolysis of the Triflate: The conversion of the triflate group back to a hydroxyl group, rendering the starting material unreactive in the coupling reaction.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom.
Q4: How critical is the choice of catalyst and ligand?
The choice of the palladium source and the phosphine ligand is crucial for a successful Suzuki coupling, especially with challenging substrates. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) which can significantly improve reaction rates and yields by facilitating the oxidative addition step.
Q5: What is the role of the base in the Suzuki reaction?
The base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center. The choice of base can significantly affect the reaction rate and overall yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Suboptimal base or solvent. 3. Reaction temperature is too low. 4. Impure or wet reagents/solvents. | 1. Use a fresh, high-quality palladium catalyst and consider a more active ligand (e.g., SPhos, XPhos). 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF). 3. Gradually increase the reaction temperature. 4. Ensure all reagents are pure and use anhydrous, degassed solvents. |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Slow transmetalation step. 2. Presence of oxygen or water. 3. Inappropriate base strength. | 1. Increase the reaction temperature or change the ligand to one that promotes faster transmetalation. 2. Rigorously degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 3. Use a less nucleophilic base or use a boronic ester instead of a boronic acid to reduce protodeboronation. |
| Formation of Palladium Black | 1. Decomposition of the Pd(0) catalyst. 2. Insufficient ligand to stabilize the catalyst. 3. High reaction temperature. | 1. Use a more robust ligand that can better stabilize the palladium catalyst. 2. Increase the ligand to palladium ratio. 3. Lower the reaction temperature if possible. |
| Hydrolysis of the Triflate | 1. Presence of water in the reaction mixture. 2. Use of a strong hydroxide base. | 1. Use anhydrous solvents and reagents. 2. Opt for non-hydroxide bases like K₃PO₄ or Cs₂CO₃. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide an overview of how different reaction components can influence the yield of Suzuki reactions with aryl triflates, based on general findings in the literature.
Table 1: Effect of Catalyst/Ligand System on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5) | - | 40-70 | A standard but often less efficient catalyst for triflates. |
| Pd(OAc)₂ (2) | PPh₃ (4) | 50-75 | In-situ generation of the active catalyst. |
| Pd(OAc)₂ (2) | SPhos (4) | 80-95 | Bulky, electron-rich ligand often improves yield significantly. |
| Pd₂(dba)₃ (2) | XPhos (4) | 85-98 | Another highly effective Buchwald ligand system. |
Table 2: Effect of Base on Yield
| Base (equivalents) | Typical Yield Range (%) | Notes |
| Na₂CO₃ (2) | 50-70 | A common, mild base. |
| K₂CO₃ (2) | 60-85 | Generally more effective than Na₂CO₃. |
| K₃PO₄ (2) | 75-95 | A strong, non-nucleophilic base often excellent for challenging couplings. |
| Cs₂CO₃ (2) | 80-98 | Highly effective, but more expensive. |
Table 3: Effect of Solvent on Yield
| Solvent | Typical Yield Range (%) | Notes |
| Toluene | 70-90 | A common non-polar solvent. |
| 1,4-Dioxane | 75-95 | A polar aprotic solvent, often used with water. |
| THF | 65-85 | Can be effective, but lower boiling point may limit reaction temperature. |
| DMF | 60-80 | A polar aprotic solvent; can sometimes lead to side reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromo-2-naphthyl Triflate
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
6-Bromo-2-naphthyl triflate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-2-naphthyl triflate, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki reactions.
Caption: The logical relationship of key components in a Suzuki coupling reaction.
References
Technical Support Center: 6-Bromo-2-naphthyl Trifluoromethanesulfonate in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6-Bromo-2-naphthyl Trifluoromethanesulfonate in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your cross-coupling reactions with this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Q: My cross-coupling reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the prevalence of side reactions. Here’s a step-by-step troubleshooting guide:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture can lead to hydrolysis of the triflate group and can deactivate the catalyst.
-
Optimize Reaction Temperature: The optimal temperature is crucial. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions and catalyst decomposition. Consider running a temperature screen to find the ideal balance.
-
Screen Ligands and Bases: The choice of ligand and base is critical for catalyst stability and reactivity. For Suzuki couplings, consider phosphine ligands like SPhos or XPhos. For Heck and Sonogashira reactions, triphenylphosphine (PPh₃) or other specialized phosphine ligands may be suitable. The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause significant side reactions. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.
-
Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Check Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. Conversely, too little catalyst may result in an incomplete reaction. An optimal catalyst loading, typically between 1-5 mol%, should be determined experimentally.
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of side products in my reaction mixture, complicating purification and reducing the yield of my target molecule. What are these side products and how can I minimize their formation?
A: The most common side reactions when using this compound are homocoupling, reduction (hydrodehalogenation/hydrodetriflation), and hydrolysis of the triflate group.
-
Homocoupling: This results in the formation of a symmetrical biaryl (from the bromide) or a diyne (in Sonogashira reactions).[1]
-
Reduction: The bromo or triflate group is replaced by a hydrogen atom.
-
Hydrolysis: The triflate group is cleaved to form the corresponding naphthol.[2]
The following workflow can help you diagnose and mitigate these side reactions:
Caption: Troubleshooting workflow for common side products.
Issue 3: Chemoselectivity - Reaction at the Bromo vs. Triflate Group
Q: I want to selectively perform a cross-coupling reaction at either the bromo or the triflate position of this compound. How can I control the chemoselectivity?
A: The relative reactivity of the C-Br and C-OTf bonds can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-OTf > C-Br > C-Cl.[3] However, this can be altered.
-
For reaction at the Bromo position:
-
Utilize a catalyst system that favors oxidative addition to the C-Br bond. Palladium complexes with certain diimine ligands have shown exclusive bromide-selective coupling.[4]
-
-
For reaction at the Triflate position:
The following diagram illustrates the general principles of achieving chemoselectivity:
Caption: Controlling chemoselectivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using this compound in cross-coupling reactions?
A1: The three most prevalent side reactions are:
-
Homocoupling: The self-coupling of your starting material or coupling partner. For instance, in a Suzuki reaction, this would lead to the formation of binaphthyl derivatives. In Sonogashira couplings, the terminal alkyne can dimerize to form a 1,3-diyne (Glaser coupling), which is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3]
-
Reduction (Hydrodehalogenation/Hydrodetriflation): This is the replacement of the bromo or triflate group with a hydrogen atom, leading to the formation of 2-bromonaphthalene or 6-(triflyloxy)naphthalene, respectively. This can be caused by certain reagents in the reaction mixture acting as reducing agents.
-
Hydrolysis of the Triflate Group: The trifluoromethanesulfonate group is susceptible to hydrolysis, especially in the presence of water and a strong base, which results in the formation of 6-bromo-2-naphthol.[2]
Q2: How can I prevent the hydrolysis of the triflate group?
A2: To minimize hydrolysis of the triflate group:
-
Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried.
-
Choose the right base: Avoid strong hydroxide bases. Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[7]
-
Control the temperature: Lowering the reaction temperature can often reduce the rate of hydrolysis.[7]
-
Minimize reaction time: Once the reaction has reached completion, work it up promptly to avoid prolonged exposure to basic conditions.
Q3: In a Sonogashira coupling, how can I avoid the homocoupling of my terminal alkyne?
A3: Homocoupling of the terminal alkyne (Glaser coupling) is a common issue in Sonogashira reactions, especially when a copper co-catalyst is used. To mitigate this:
-
Run the reaction under strictly inert conditions: Oxygen promotes the oxidative homocoupling.[1]
-
Use copper-free Sonogashira conditions: Several protocols exist that do not require a copper co-catalyst, thereby eliminating the primary pathway for this side reaction.[1][3]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Q4: What is the general order of reactivity for the leaving groups in palladium-catalyzed cross-coupling reactions?
A4: The general order of reactivity for common leaving groups on an aromatic ring in palladium-catalyzed cross-coupling reactions is: I > OTf > Br > Cl.[3][8] This means that an aryl iodide will typically react faster than an aryl triflate, which in turn is generally more reactive than an aryl bromide. However, this order can be influenced and sometimes reversed by the specific ligand, catalyst, and reaction conditions employed.
Quantitative Data Summary
The following tables summarize typical yields and conditions for different cross-coupling reactions involving aryl bromides and triflates. Note that optimal conditions for this compound may require specific optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides and Triflates
| Entry | Aryl Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Side Products (%) |
| 1 | Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Homocoupling (<5%) |
| 2 | Aryl Triflate | Alkyltrifluoroborate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 80-90 | Hydrolysis (5-10%)[9] |
| 3 | Bromoaryl Triflate | Phenylboronic acid | PdCl₂ (3) | None | KF | Acetonitrile | RT | 98 (at OTf) | Bromo-coupling (<1%)[5] |
| 4 | Bromoaryl Triflate | Phenylboronic acid | Pd(OAc)₂ (2) | Diimine (2.4) | K₂CO₃ | Dioxane | 100 | 95 (at Br) | Triflate-coupling (<2%)[4] |
Table 2: Heck Reaction of Aryl Bromides and Triflates
| Entry | Aryl Electrophile | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Side Products (%) |
| 1 | Aryl Bromide | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NEt₃ | DMF | 100 | 80-90 | Reduction (<5%) |
| 2 | Aryl Triflate | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | 75-85 | Hydrolysis (5-15%) |
Table 3: Sonogashira Coupling of Aryl Bromides and Triflates
| Entry | Aryl Electrophile | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Side Products (%) |
| 1 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | NEt₃ | THF | RT | 85-95 | Alkyne Homocoupling (5-10%) |
| 2 | Aryl Triflate | 1-Octyne | Pd(OAc)₂ (2) | PPh₃ (4) | i-Pr₂NH | DMF | 80 | 70-80 | Hydrolysis (10-20%) |
| 3 | Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 92 | Minimal Homocoupling[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Catalyst: Add the anhydrous, degassed solvent (e.g., toluene/water 4:1, 5 mL). To this suspension, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is designed to minimize the alkyne homocoupling side reaction.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Addition of Alkyne: Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in the Suzuki-Miyaura protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of 6-Bromo-2-naphthyl Triflate during reaction
Welcome to the technical support center for handling 6-Bromo-2-naphthyl Triflate. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize substrate hydrolysis and ensure successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 6-Bromo-2-naphthyl Triflate resulted in a low yield of the desired product, and I've isolated 6-bromo-2-naphthol as a major byproduct. What is the likely cause?
Answer: The presence of 6-bromo-2-naphthol is a clear indicator of the hydrolysis of your 6-Bromo-2-naphthyl Triflate starting material. Aryl triflates are susceptible to cleavage under certain conditions, particularly in the presence of strong bases and water, which converts the triflate group back to a hydroxyl group.
Question 2: What are the most critical experimental factors to control to prevent the hydrolysis of 6-Bromo-2-naphthyl Triflate?
Answer: Preventing hydrolysis requires rigorous control over four key factors:
-
Choice of Base: The strength and type of base are paramount.
-
Solvent Quality: The solvent must be anhydrous and deoxygenated.
-
Reaction Atmosphere: An inert atmosphere is essential to exclude moisture.
-
Temperature: Lowering the reaction temperature can suppress the rate of hydrolysis.
Question 3: Which bases are recommended for cross-coupling reactions with aryl triflates to minimize hydrolysis?
Answer: Milder inorganic bases are generally preferred over strong hydroxide bases. While the optimal base is substrate and reaction-dependent, good starting points include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1] In some cases, potassium fluoride (KF) can be effective, particularly in Suzuki couplings where it also activates the boronic acid.[2][3] Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium tert-butoxide (NaOt-Bu) significantly increase the risk of hydrolysis and should be used with caution.[3][4] If a strong base is necessary, slow addition of the triflate substrate may improve yields.[4]
Question 4: How does the solvent choice impact the hydrolysis of my triflate substrate?
Answer: The primary role of the solvent in preventing hydrolysis is to be free of water.
-
Use Anhydrous Solvents: Always use high-quality, anhydrous (dry) solvents. Solvents should be purchased dry or distilled from an appropriate drying agent.
-
Degas the Solvent: Before use, the solvent should be thoroughly degassed by sparging with an inert gas (like argon or nitrogen) or by several freeze-pump-thaw cycles. This removes dissolved oxygen, which can degrade the catalyst, and helps to ensure a dry, inert environment.[5]
-
Solvent Type: Aprotic solvents are standard. For Buchwald-Hartwig aminations, toluene has been shown to give higher yields with aryl triflates compared to THF.[4] Dioxane is also commonly used in both Suzuki and Buchwald-Hartwig reactions.[5][6]
Question 5: My reaction is still sluggish. Can I increase the temperature without causing hydrolysis?
Answer: While aryl triflates can be stable at elevated temperatures (e.g., 120°C) under carefully controlled, anhydrous conditions, temperature increases the rate of all reactions, including undesired hydrolysis.[7] It is recommended to start at a moderate temperature (e.g., 80-90°C) and only increase it if the reaction fails to proceed.[5] Before increasing the temperature, ensure that other factors, such as catalyst activity or reagent purity, are not the issue.
Troubleshooting Workflow for Suspected Hydrolysis
The following diagram outlines a logical workflow for troubleshooting reactions where hydrolysis of 6-Bromo-2-naphthyl Triflate is suspected.
Caption: Troubleshooting workflow for diagnosing and resolving triflate hydrolysis.
Quantitative Data Summary
The choice of reaction parameters significantly impacts the success of cross-coupling reactions involving aryl triflates. The table below summarizes the effect of different bases on reaction outcomes, highlighting conditions that minimize hydrolysis.
| Parameter | Condition | Observation | Impact on Hydrolysis | Reference |
| Base | KOH | Detrimental to the reaction; promotes triflate cleavage. | High Risk | [3] |
| K₃PO₄, K₂CO₃, Cs₂CO₃ | Commonly used, effective in promoting coupling without significant hydrolysis. | Low Risk | [1][7] | |
| KF | Promotes a faster reaction rate in some Suzuki couplings compared to other bases. | Low Risk | [3] | |
| Solvent | Toluene vs. THF | In amination reactions, toluene can provide higher yields than THF. | Indirect (via water content) | [4] |
| Aqueous Mixtures | A small amount of water can sometimes accelerate Suzuki reactions, but excess water increases hydrolysis risk. | Moderate to High Risk | [3] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling to Prevent Hydrolysis
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-2-naphthyl Triflate with an arylboronic acid, incorporating best practices to minimize hydrolysis.
Materials:
-
6-Bromo-2-naphthyl Triflate (1.0 eq.)
-
Arylboronic Acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under a vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or N₂).
-
Reagent Addition: To the cooled flask, add 6-Bromo-2-naphthyl Triflate, the arylboronic acid, the palladium catalyst, and the base under a positive pressure of inert gas.
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen- and moisture-free environment.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through a rubber septum. The final concentration of the triflate substrate should typically be around 0.1 M.
-
Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (e.g., 80-90°C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the product, while also looking for any potential formation of 6-bromo-2-naphthol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.
Experimental Workflow Diagram
This diagram illustrates the key preventative steps in the experimental setup.
Caption: Key experimental workflow steps to prevent triflate hydrolysis.
References
Technical Support Center: Catalyst Deactivation in 6-Bromo-2-naphthyl Triflate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals encountering catalyst deactivation and related issues during cross-coupling reactions involving 6-Bromo-2-naphthyl Triflate.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for 6-Bromo-2-naphthyl Triflate?
A1: 6-Bromo-2-naphthyl triflate is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[1]
-
Buchwald-Hartwig Amination: Reaction with amines to form aryl amines.[2]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[3]
Q2: My reaction with 6-Bromo-2-naphthyl Triflate is showing low to no conversion. What are the likely causes related to the catalyst?
A2: Low or no conversion is a common issue often linked to the palladium catalyst's activity. The primary causes include:
-
Catalyst Deactivation: The active Pd(0) species can be unstable and prone to deactivation through several pathways.
-
Formation of Palladium Black: The agglomeration of Pd(0) into inactive palladium nanoparticles is a frequent problem, often accelerated by high temperatures or insufficient ligand concentration.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or P-C bond cleavage, especially at elevated temperatures.[4]
-
Incomplete Reduction of Pd(II) Precatalyst: Many reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively.
Q3: I am observing a mixture of products from coupling at the bromide and triflate positions. How can I control the chemoselectivity?
A3: 6-Bromo-2-naphthyl triflate has two potential reactive sites for oxidative addition: the C-Br bond and the C-OTf bond. The chemoselectivity is a known challenge and can be influenced by several factors:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can favor oxidative addition at one site over the other.
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact which functional group reacts.
-
"Ligand-Free" Conditions: Interestingly, in Suzuki couplings, "ligand-free" conditions (in the absence of phosphine or N-heterocyclic carbene ligands) in DMSO have been shown to promote triflate-selective coupling, which is contrary to the typical preference for bromide reactivity with phosphine ligands.[5][6]
Q4: My reaction mixture turns black, and the reaction stalls. What is happening, and how can I prevent it?
A4: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of the palladium catalyst into an inactive, heterogeneous state. To prevent this:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and prevent aggregation.
-
Optimize Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand is present to maintain the palladium in a soluble, active form.
-
Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex.
-
Ensure an Inert Atmosphere: Oxygen can degrade the catalyst and ligands, leading to the formation of palladium black. Rigorous degassing of solvents and reagents is crucial.
Troubleshooting Guides
Issue 1: Low Yield and/or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium precatalyst and ligand. • Ensure reagents and solvents are anhydrous and thoroughly degassed. |
| Formation of Palladium Black | • Increase the ligand-to-palladium ratio. • Switch to a more sterically bulky and electron-rich ligand. • Lower the reaction temperature and extend the reaction time. |
| Ligand Degradation | • Use pre-catalysts that are more stable at higher temperatures. • Screen different classes of ligands (e.g., biaryl phosphines, N-heterocyclic carbenes). |
| Incomplete Precatalyst Activation | • If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). Some reactions may require an additive to facilitate this step. |
Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-OTf)
| Potential Cause | Troubleshooting Steps to Favor C-Br Coupling | Troubleshooting Steps to Favor C-OTf Coupling |
| Suboptimal Ligand | • For Suzuki reactions, a variety of phosphine ligands tend to favor C-Br cleavage.[7] | • For Suzuki reactions, consider "ligand-free" conditions with a palladium salt like PdCl₂ in DMSO.[6] • For other couplings, bidentate ligands like dppp have shown preference for C-OTf cleavage. |
| Incorrect Solvent/Base Combination | • Screen different solvent and base combinations, as these can influence the rate of oxidative addition at each site. | • For Suzuki, the use of KF as a base in acetonitrile or DMSO has been shown to promote triflate selectivity.[6] |
Quantitative Data on Reaction Conditions
The following tables summarize data from literature on the impact of various parameters on the outcome of cross-coupling reactions with substrates similar to 6-Bromo-2-naphthyl Triflate.
Table 1: Ligand-Free Suzuki Coupling of Bromoaryl Triflates [6]
| Entry | Aryl Bromo Triflate | Boronic Acid | Solvent | Base | Temp (°C) | Time (h) | Yield of OTf-coupled product (%) | Yield of Br-coupled product (%) |
| 1 | 4-bromophenyl triflate | 4-methoxyphenylboronic acid | DMSO | K₃PO₄ | 25 | 24 | 88 | 12 |
| 2 | 3-bromophenyl triflate | 4-methoxyphenylboronic acid | DMSO | K₃PO₄ | 25 | 24 | 85 | 15 |
| 3 | 2-bromophenyl triflate | 4-methoxyphenylboronic acid | DMSO | K₃PO₄ | 25 | 24 | 93 | 7 |
Table 2: Buchwald-Hartwig Amination of Aryl Triflates
| Entry | Aryl Triflate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-tert-butylphenyl triflate | Morpholine | Pd₂(dba)₃ (1.0) | DPPF | NaOtBu | Toluene | 80 | 85 |
| 2 | 1-naphthyl triflate | Aniline | Pd(OAc)₂ (2.0) | BINAP | Cs₂CO₃ | Toluene | 100 | 92 |
| 3 | 4-cyanophenyl triflate | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | Dioxane | 100 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Favoring C-OTf Coupling)
This protocol is adapted from literature favoring triflate selectivity under ligand-free conditions.[6]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add PdCl₂ (3 mol%), KF (3 equivalents), and the desired boronic acid (1.1 equivalents).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add 6-Bromo-2-naphthyl Triflate (1 equivalent) followed by anhydrous, degassed DMSO.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This is a general protocol for the Heck reaction of an aryl triflate.[8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6-Bromo-2-naphthyl Triflate (1 equivalent), Pd(OAc)₂ (5 mol%), the desired phosphine ligand (e.g., PPh₃, 10 mol%), and the alkene (1.5 equivalents).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., acetonitrile or DMF) followed by a degassed base (e.g., triethylamine, 3 equivalents).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of NH₄Cl and then brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides general conditions for the amination of an aryl triflate.
-
Reaction Setup: To a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equivalents).
-
Reagent Addition: Add 6-Bromo-2-naphthyl Triflate (1 equivalent), the amine (1.2 equivalents), and anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the flask or vessel and heat the mixture with stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling
This is a representative procedure for a copper-co-catalyzed Sonogashira coupling.[9]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-2-naphthyl Triflate (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper co-catalyst (e.g., CuI, 2.5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF). Sequentially add the amine base (e.g., diisopropylamine, 7 equivalents) and the terminal alkyne (1.1 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours or until completion as indicated by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visual Troubleshooting and Workflow Diagrams
Caption: Common pathways for palladium catalyst deactivation.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Caption: Decision tree for achieving chemoselective coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Base Selection for 6-Bromo-2-naphthyl Trifluoromethanesulfonate Amination
Welcome to the technical support center for the palladium-catalyzed amination of 6-bromo-2-naphthyl trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the amination of this substrate can often be attributed to several critical factors:
-
Base Selection: The choice of base is paramount. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote high reaction rates but may also lead to the cleavage of the triflate group, forming 6-bromo-2-naphthol as a byproduct.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better functional group tolerance and minimize this side reaction, though they may require higher temperatures or longer reaction times.[2]
-
Catalyst and Ligand System: The palladium precursor and the phosphine ligand are crucial for catalytic activity. For aryl triflates, chelating diphosphine ligands like BINAP and DPPF have been shown to be effective.[1][3] Bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig collections can also be highly efficient.[4][3]
-
Reaction Conditions: Inadequate temperature, reaction time, or the presence of oxygen and moisture can significantly hinder the reaction. Palladium(0) catalysts are oxygen-sensitive, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).[2]
-
Triflate Stability: Aryl triflates, especially those with electron-withdrawing groups, can be susceptible to hydrolysis or cleavage under basic conditions.[1] Slow addition of the triflate to the reaction mixture can mitigate this issue.[1][4]
Q2: I am observing a significant amount of 6-bromo-2-naphthol as a byproduct. How can I prevent the cleavage of the triflate group?
A2: The formation of 6-bromo-2-naphthol indicates the cleavage of the O-S bond in your starting material, a common side reaction with aryl triflates.[1] To minimize this, consider the following strategies:
-
Employ a Weaker Base: Switch from a strong alkoxide base like NaOtBu to a milder inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4] While this may require adjusting the reaction temperature or time, it can significantly reduce triflate cleavage.
-
Slow Addition of the Aryl Triflate: Instead of adding all reactants at once, slowly add a solution of the this compound to the pre-heated mixture of the catalyst, ligand, base, and amine.[1][4] This keeps the instantaneous concentration of the triflate low, favoring the desired amination pathway over the cleavage reaction.
-
Use a Non-Nucleophilic Base: Bases like LHMDS (Lithium bis(trimethylsilyl)amide) can be effective and are less nucleophilic than alkoxides, potentially reducing the attack on the triflate group.[5] However, its compatibility with other functional groups should be considered.
Q3: Which base is the best starting point for the amination of this compound?
A3: The optimal base depends on the specific amine being used and the desired balance between reaction rate and functional group tolerance.
-
For simple, robust amines, sodium tert-butoxide (NaOtBu) is often a good starting point due to its ability to promote high reaction rates.[5] However, be prepared to troubleshoot triflate cleavage.
-
For base-sensitive substrates or when triflate cleavage is a significant issue, cesium carbonate (Cs₂CO₃) is an excellent alternative.[4][6]
-
LHMDS can be advantageous when working with substrates that have protic functional groups.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base strength. 3. Insufficient temperature. 4. Presence of oxygen or moisture. | 1. Use a pre-catalyst or ensure complete reduction of the Pd(II) source. Screen different phosphine ligands (e.g., XPhos, RuPhos, BINAP).[4][3] 2. If using a weak base like K₂CO₃, consider switching to a stronger one like NaOtBu or LHMDS, or increase the reaction temperature.[5] 3. Gradually increase the reaction temperature in 10-20°C increments, typically between 80-110°C.[2][7] 4. Ensure all glassware is oven-dried and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.[4][2] |
| Significant Triflate Cleavage (Formation of 6-bromo-2-naphthol) | 1. Base is too nucleophilic/strong. 2. High initial concentration of triflate. | 1. Switch from NaOtBu to a less nucleophilic base like Cs₂CO₃ or K₃PO₄.[4][2] 2. Implement slow addition of the aryl triflate to the reaction mixture.[1][4] |
| Formation of Side Products (Other than 6-bromo-2-naphthol) | 1. Catalyst decomposition at high temperatures. 2. Side reactions involving the amine or other functional groups. 3. β-Hydride elimination with certain secondary amines. | 1. Lower the reaction temperature or screen for a more thermally stable catalyst/ligand combination.[2] 2. Choose a base that is compatible with all functional groups present in the reactants.[5] 3. This is a known side reaction, especially with sterically demanding secondary amines. Consider ligand optimization.[8] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Product inhibition. | 1. Increase catalyst loading or consider using a more robust pre-catalyst. 2. The product may coordinate to the palladium center, inhibiting the catalytic cycle. A change in ligand may be necessary.[2] |
Data Presentation: Comparison of Common Bases
| Base | Typical pKa of Conjugate Acid | Advantages | Disadvantages | Applicability to Aryl Triflates |
| Sodium tert-butoxide (NaOtBu) | ~19 | Promotes high reaction rates; effective for a wide range of amines.[5][8] | Can be incompatible with base-sensitive functional groups (e.g., esters); can promote triflate cleavage.[5] | Effective, but triflate cleavage is a significant risk that may need to be managed by slow addition.[1] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Tolerates protic functional groups; useful for low-temperature aminations.[5] | Can be very strong and may not be suitable for all substrates. One user reported it "shredded the triflate". | Use with caution; may be too aggressive for this substrate.[4] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Broader functional group tolerance; less likely to cause triflate cleavage.[4][2][8] | Generally requires higher reaction temperatures or longer reaction times compared to alkoxides.[2] | A highly recommended alternative to NaOtBu to avoid triflate cleavage.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Mild, inexpensive, and offers good functional group compatibility. | Often results in slow reaction rates.[5] | May be too weak to efficiently promote the amination of less reactive amines with this substrate. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Good functional group tolerance.[2] | Similar to carbonates, may require more forcing conditions. | A viable mild base to consider for sensitive substrates. |
Experimental Protocols
General Protocol for the Amination of this compound
This is a general guideline and requires optimization for each specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the this compound and the amine (if solid) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90-110°C).
-
Monitoring: Stir the mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield amination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during the synthesis, categorized by the stage of the reaction.
Stage 1: Synthesis of 6-Bromo-2-naphthol
Question 1: My crude 6-Bromo-2-naphthol is a pink or off-white solid. Is this normal?
Answer: Yes, it is common for the crude product of 6-bromo-2-naphthol to appear as a pink or off-white solid.[1][2] This coloration is often due to minor impurities. For many subsequent applications, this crude material is of sufficient purity.[1] However, for reactions sensitive to impurities, further purification is recommended. A white product can be obtained through vacuum distillation followed by recrystallization.[1]
Question 2: What are the likely impurities in my crude 6-Bromo-2-naphthol?
Answer: Common impurities originating from the synthesis of 6-bromo-2-naphthol from 2-naphthol include:
-
Unreacted 2-naphthol: The starting material for the bromination step.
-
1,6-dibromo-2-naphthol: An intermediate formed during the bromination of 2-naphthol.[2]
-
Other brominated isomers: While the 6-position is the major product, small amounts of other isomers may form.
-
Residual Tin Salts: If tin is used for the reduction of 1,6-dibromo-2-naphthol, the crude product may contain tin residues.[1]
-
Non-polar impurities: Unidentified non-polar side products can also be present, as observed by TLC analysis during synthesis.[2]
Question 3: How can I purify my crude 6-Bromo-2-naphthol?
Answer: The most effective method for purifying crude 6-bromo-2-naphthol is vacuum distillation followed by recrystallization.[1] Recrystallization can be performed from a mixture of acetic acid and water or benzene.[1][3]
Stage 2: Synthesis of this compound
Question 4: My triflation reaction is not going to completion, and I see starting material (6-Bromo-2-naphthol) remaining. What could be the cause?
Answer: Incomplete triflation can be due to several factors:
-
Insufficient Triflic Anhydride: Ensure at least a stoichiometric amount of triflic anhydride is used. It is common to use a slight excess.
-
Presence of Water: Triflic anhydride readily hydrolyzes in the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inadequate Base: A non-nucleophilic base, such as pyridine or 2,6-lutidine, is crucial to neutralize the triflic acid byproduct. Ensure the base is pure, dry, and used in sufficient quantity.
-
Low Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions, the reaction may be sluggish. A modest increase in temperature might be necessary, but should be monitored carefully.
Question 5: I am observing a significant amount of a polar byproduct. What could it be?
Answer: A common polar byproduct is unreacted 6-bromo-2-naphthol, as discussed in the previous question. Another possibility is the hydrolysis of the product, this compound, back to 6-bromo-2-naphthol, especially during aqueous work-up if the reaction mixture is not handled carefully.
Question 6: Are there any known side reactions with solvents during triflation?
Answer: Yes, triflic anhydride can react with certain solvents. For instance, it is known to react with DMF. It is advisable to use inert, anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Data Presentation
Table 1: Physical and Purity Data of 6-Bromo-2-naphthol
| Property | Crude Product | Purified Product |
| Appearance | Pink to off-white solid | White crystalline solid |
| Melting Point | 123–127 °C[1] | 127–129 °C[1] |
| Purity (Typical) | Sufficient for many uses | >98% |
Experimental Protocols
Synthesis of 6-Bromo-2-naphthol
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
2-Naphthol (β-naphthol)
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin
-
Water
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.
-
Prepare a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid and add it dropwise to the 2-naphthol solution over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed.
-
After the addition is complete, add 100 ml of water and heat the mixture to boiling.
-
Cool the mixture to 100 °C and add 25 g of mossy tin. Continue boiling until the tin dissolves.
-
Add a second 25 g portion of tin and continue boiling until it dissolves.
-
Add a final 100 g portion of tin and boil the mixture for 3 hours.
-
Cool the reaction to 50 °C and filter with suction to remove tin salts. Wash the collected salts with 100 ml of cold acetic acid and combine the filtrates.
-
Pour the filtrate into 3 L of cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by suction filtration and wash with cold water.
-
Dry the product at 100 °C. The yield is typically 96-100%.[1]
Synthesis of this compound (General Procedure)
Materials:
-
6-Bromo-2-naphthol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
Procedure:
-
Dissolve 6-bromo-2-naphthol in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (typically 1.1 to 1.5 equivalents) dropwise to the solution.
-
Slowly add triflic anhydride (typically 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
References
troubleshooting low conversion in Sonogashira coupling of 6-Bromo-2-naphthyl Triflate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Sonogashira coupling of 6-Bromo-2-naphthyl Triflate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Sonogashira coupling of 6-Bromo-2-naphthyl Triflate?
The primary challenge lies in the presence of two distinct leaving groups on the naphthalene core: a bromide and a triflate. The relative reactivity of these groups can lead to issues with chemoselectivity and incomplete conversion. Generally, the reactivity order in Sonogashira coupling is I > Br > OTf > Cl.[1][2] However, this can be influenced by the specific reaction conditions, particularly the choice of catalyst and ligand. Achieving high conversion for a specific leaving group while minimizing side reactions at the other is a key consideration.
Q2: Which leaving group, the bromide or the triflate, is expected to react preferentially?
Based on the general reactivity trend in palladium-catalyzed cross-coupling reactions, the aryl bromide is typically more reactive than the aryl triflate.[1][2] Therefore, under standard Sonogashira conditions, the coupling reaction is more likely to occur at the C-Br bond. However, specific ligand and catalyst systems have been shown to alter this selectivity.
Q3: What are the most common side reactions to expect?
The most common side reactions include:
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Homocoupling of the terminal alkyne (Glaser coupling): This is particularly prevalent when using a copper(I) co-catalyst and can be exacerbated by the presence of oxygen.
-
Reaction at the undesired leaving group: Depending on the catalyst system and conditions, you might observe some coupling at the triflate position.
-
Dehalogenation/Detriflation: Reduction of the C-Br or C-OTf bond, leading to the formation of 2-naphthyl triflate or 6-bromonaphthalene, respectively.
-
Catalyst decomposition: Formation of palladium black is a visual indicator of catalyst degradation, which leads to a loss of catalytic activity.
Q4: When should I consider a copper-free Sonogashira protocol?
A copper-free protocol should be considered if you observe significant formation of alkyne homocoupling products (Glaser coupling).[2] While copper(I) salts can accelerate the reaction, they are also responsible for promoting this undesired side reaction. Modern palladium catalysts with bulky, electron-rich phosphine ligands can often facilitate efficient copper-free Sonogashira couplings.[3][4]
Troubleshooting Guide for Low Conversion
Low conversion in the Sonogashira coupling of 6-Bromo-2-naphthyl Triflate can be attributed to several factors. This guide provides a systematic approach to identify and resolve these issues.
Problem 1: Low or No Conversion of the Starting Material
This is a common issue that can stem from problems with the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow:
Figure 1. Troubleshooting flowchart for low conversion in Sonogashira coupling.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Inactive Palladium Catalyst: Palladium(0) catalysts can be sensitive to air and moisture. | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Consider using more air-stable pre-catalysts like PdCl₂(PPh₃)₂.[2] |
| Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. | For aryl bromides, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be effective.[5] A ligand screening might be necessary to find the optimal one for this specific substrate. | |
| Degraded Copper(I) Co-catalyst: Copper(I) iodide is sensitive to light and oxidation. | Use a fresh, high-purity bottle of CuI. The color should be off-white or very light tan; a green or brown color indicates significant oxidation. | |
| Reagents | Impure 6-Bromo-2-naphthyl Triflate or Alkyne: Impurities can poison the catalyst. | Purify the starting materials by recrystallization or column chromatography. |
| Wet Solvent or Base: Water can negatively impact the reaction. | Use anhydrous solvents and freshly distilled amine bases. Ensure all glassware is thoroughly dried. | |
| Reaction Conditions | Suboptimal Temperature: Aryl bromides generally require higher temperatures for efficient coupling compared to aryl iodides.[2] | Increase the reaction temperature. A temperature screen from room temperature up to 80-100 °C is recommended. |
| Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote alkyne homocoupling. | Thoroughly degas the solvent and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. | |
| Incorrect Base: The base is crucial for the deprotonation of the terminal alkyne. | Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure an adequate excess of the base is used (typically 2-3 equivalents). For challenging substrates, stronger bases like DBU or an inorganic base like Cs₂CO₃ in a copper-free protocol might be beneficial. |
Problem 2: Chemoselectivity Issues - Reaction at the Triflate or a Mixture of Products
While the bromide is generally more reactive, certain conditions can promote reaction at the triflate.
Troubleshooting Workflow:
Figure 2. Troubleshooting flowchart for poor chemoselectivity.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | Ligand Choice: Certain ligands can favor the oxidative addition to the C-OTf bond. | Screen different phosphine ligands. Less bulky ligands might favor reaction at the more accessible C-Br bond. |
| Temperature | High Temperature: Elevated temperatures can provide enough energy to overcome the higher activation barrier for the oxidative addition to the C-OTf bond. | Attempt the reaction at a lower temperature for a longer duration to favor the more kinetically favorable reaction at the C-Br bond. |
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of 6-Bromo-2-naphthyl Triflate. Note: These are starting points and may require optimization for specific alkynes and desired outcomes.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling (Selective for Bromide)
This protocol is designed to favor the reaction at the more reactive C-Br bond.
Reaction Scheme:
Figure 3. General scheme for selective Sonogashira coupling at the bromide position.
Materials:
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6-Bromo-2-naphthyl Triflate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
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Triethylamine (TEA) (3.0 equiv)
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Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2-naphthyl Triflate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
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Add triethylamine to the mixture.
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Add the terminal alkyne dropwise.
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Stir the reaction mixture at room temperature to 50 °C.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling.
Materials:
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6-Bromo-2-naphthyl Triflate (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
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Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
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Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-2-naphthyl Triflate, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for the Sonogashira coupling of 6-Bromo-2-naphthyl Triflate with phenylacetylene, illustrating the effect of different reaction parameters on conversion. This data is intended to serve as a guide for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Conversion
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Base (equiv) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | - | THF | TEA (3) | 50 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | THF | TEA (3) | 50 | 12 | 58 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | Cs₂CO₃ (2) | 100 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | Toluene | K₂CO₃ (2) | 100 | 8 | 89 |
Table 2: Effect of Solvent and Base on Conversion
| Entry | Palladium Catalyst | Solvent | Base (equiv) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PdCl₂(PPh₃)₂ (3%) | THF | TEA (3) | 60 | 10 | 72 |
| 2 | PdCl₂(PPh₃)₂ (3%) | DMF | TEA (3) | 60 | 10 | 78 |
| 3 | PdCl₂(PPh₃)₂ (3%) | Acetonitrile | DIPEA (3) | 60 | 10 | 65 |
| 4 | Pd(OAc)₂/XPhos (2/4%) | Dioxane | Cs₂CO₃ (2) | 100 | 6 | 95 |
| 5 | Pd(OAc)₂/XPhos (2/4%) | Toluene | K₃PO₄ (2) | 100 | 6 | 88 |
Table 3: Effect of Temperature on Conversion
| Entry | Palladium Catalyst | Solvent | Base (equiv) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PdCl₂(PPh₃)₂ (3%) | THF | TEA (3) | 25 | 24 | 35 |
| 2 | PdCl₂(PPh₃)₂ (3%) | THF | TEA (3) | 50 | 12 | 65 |
| 3 | PdCl₂(PPh₃)₂ (3%) | THF | TEA (3) | 70 | 8 | 85 |
| 4 | Pd(OAc)₂/XPhos (2/4%) | Dioxane | Cs₂CO₃ (2) | 80 | 8 | 80 |
| 5 | Pd(OAc)₂/XPhos (2/4%) | Dioxane | Cs₂CO₃ (2) | 100 | 6 | 95 |
References
Technical Support Center: 6-Bromo-2-naphthyl Trifluoromethanesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 6-bromo-2-naphthyl trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical workup for a cross-coupling reaction (e.g., Suzuki, Heck) using this compound?
A typical first step is to cool the reaction mixture to room temperature and then filter it through a pad of Celite to remove the heterogeneous palladium catalyst.[1][2] The Celite pad can be washed with the reaction solvent to ensure all the product is collected.[1]
Q2: My product is soluble in the reaction solvent. How can I effectively remove the palladium catalyst?
For soluble palladium species, filtration alone may be insufficient.[3] In such cases, several methods can be employed:
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Scavengers: Thiol-based silica scavengers can be added to the reaction mixture to bind with the soluble palladium, which can then be removed by filtration.[3]
-
Precipitation: Adding an anti-solvent might precipitate the palladium catalyst, allowing for its removal by filtration.[3]
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Chromatography: Column chromatography is a common and effective method for separating the desired product from residual palladium catalyst and other impurities.[1]
Q3: I suspect my this compound is hydrolyzing during the workup. What conditions favor this, and how can I avoid it?
Triflate groups are excellent leaving groups but can be susceptible to hydrolysis, especially in the presence of water and base, to regenerate the corresponding naphthol.[4] To minimize hydrolysis, ensure that the workup conditions are not overly basic for extended periods and that any aqueous washes are performed with neutral or slightly acidic solutions (e.g., saturated ammonium chloride solution). It is also crucial to use anhydrous solvents during the reaction.
Q4: What are the common byproducts in a Suzuki coupling reaction with this compound, and how can they be removed?
Common byproducts in a Suzuki coupling reaction include boronic acid homocoupling products and residual starting materials. Purification of the desired biaryl product is often achieved through recrystallization or column chromatography.[2][5]
Q5: Can I use an extractive workup to remove the palladium catalyst?
Extraction is generally not a highly efficient method for the complete removal of palladium catalyst residues.[1] Filtration through Celite or the use of scavengers followed by chromatography are more reliable methods.
Troubleshooting Guides
Problem 1: Black particles (palladium) are visible in my product after filtration.
| Possible Cause | Solution |
| Inefficient filtration | Use a thicker Celite pad (1-2 cm) and ensure it is well-compacted before filtering.[1][3] |
| Colloidal palladium | Stir the solution with activated carbon before filtering through Celite.[6] |
| Soluble palladium species | If the filtrate is still colored, soluble palladium is likely present. Use a scavenger or proceed with column chromatography for purification.[3] |
Problem 2: The final product is contaminated with 6-bromo-2-naphthol.
| Possible Cause | Solution |
| Incomplete reaction | Ensure the reaction has gone to completion using an appropriate monitoring technique like TLC or LC-MS before starting the workup. |
| Hydrolysis of the triflate during workup | Avoid prolonged exposure to basic aqueous solutions. Use saturated ammonium chloride for aqueous washes instead of water or basic solutions. Ensure the organic phase is thoroughly dried before solvent evaporation. |
| Hydrolysis of starting material | Ensure the this compound starting material is pure and has not degraded during storage. |
Problem 3: Difficulty in purifying the product from reaction byproducts.
| Possible Cause | Solution |
| Similar polarity of product and impurities | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is a solid | Recrystallization can be a highly effective method for purifying solid products.[2][5] Experiment with different solvent systems to find one that gives good crystal formation. |
Experimental Protocols
General Workup Procedure for a Suzuki Coupling Reaction
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Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate.
-
Palladium Removal: Prepare a short plug of Celite in a fritted funnel and filter the reaction mixture through it. Wash the Celite pad with additional solvent to recover all the product.[2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization to yield the pure biaryl compound.[2][5]
Data Presentation
Table 1: Troubleshooting Summary for Palladium Removal
| Symptom | Potential Issue | Recommended Action |
| Black particles in filtrate | Heterogeneous catalyst passed through the filter | Use a thicker, more compact Celite pad.[1][3] |
| Colored filtrate (e.g., yellow, orange) | Soluble palladium species present | Use a palladium scavenger or purify by column chromatography.[3][6] |
| Product contaminated with ligand | Excess ligand used in the reaction | Purify by column chromatography, optimizing the solvent system for separation. |
Visualizations
Caption: General workup workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting palladium removal.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating Scale-Up of 6-Bromo-2-naphthyl Trifluoromethanesulfonate Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, the scale-up of chemical reactions is a critical phase where laboratory success must be translated into robust, larger-scale production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of reactions involving 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in the synthesis of various organic molecules.
This guide offers practical advice on overcoming common hurdles in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, impurity profiling, and purification strategies, ensuring a smoother transition from benchtop to pilot plant or manufacturing scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?
A1: Scaling up palladium-catalyzed cross-coupling reactions with this substrate presents several key challenges. These include maintaining efficient heat transfer in larger reactors, ensuring homogeneous mixing of reactants and catalyst, managing the addition of reagents to control exotherms, and dealing with potential catalyst deactivation. The solubility of this compound and the boronic acid or amine coupling partner can also change with scale, impacting reaction kinetics and overall yield.
Q2: How does the dual reactivity of the bromo and triflate groups on this compound affect reaction selectivity on a larger scale?
A2: The relative reactivity of the C-Br and C-OTf bonds can be influenced by the choice of catalyst, ligand, and reaction conditions. While the triflate group is generally more reactive in many palladium-catalyzed couplings, this selectivity can be altered on a larger scale due to changes in temperature gradients and mixing efficiency.[1] Inadequate temperature control could lead to a loss of selectivity and the formation of undesired byproducts. Careful optimization and robust process control are crucial to maintain the desired chemoselectivity.
Q3: What are the common impurities encountered during the synthesis and subsequent reactions of this compound?
A3: Impurities can arise from the synthesis of the precursor, 6-bromo-2-naphthol, or during the triflation and cross-coupling steps. Common impurities from the synthesis of 6-bromo-2-naphthol may include unreacted 2-naphthol and isomers of bromonaphthol.[2] During the triflation, incomplete reaction can leave residual 6-bromo-2-naphthol. In cross-coupling reactions, potential byproducts include homocoupling of the boronic acid (in Suzuki reactions), and products from competing reactions at the bromo and triflate sites. Hydrolysis of the triflate group back to the naphthol can also occur under certain basic conditions.[1]
Q4: What are the key safety considerations when working with this compound and its reactions at scale?
A4: A thorough thermal hazard assessment is essential before scaling up any reaction.[3][4][5][6] The triflation reaction using triflic anhydride or other triflating agents can be highly exothermic. Similarly, palladium-catalyzed cross-coupling reactions can have significant heat evolution that needs to be carefully managed in a large reactor to prevent runaway reactions.[7] Handling of palladium catalysts, which can be pyrophoric, and the use of flammable solvents also require strict safety protocols.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low Yield or Stalled Reaction at Scale
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Mass Transfer/Mixing | Increase agitation speed. Evaluate impeller design for better solid suspension and liquid-liquid mixing. | Ensures homogeneous distribution of catalyst, base, and reactants, which is more challenging in large vessels. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by sparging solvents with inert gas and maintaining an inert atmosphere. Use fresh, high-purity reagents. Consider using a more robust pre-catalyst. | Oxygen can oxidatively degrade the active Pd(0) species. Impurities can poison the catalyst. Pre-catalysts can offer better stability. |
| Poor Solubility of Reagents | Screen alternative solvent systems (e.g., toluene/water, dioxane/water). Consider a phase-transfer catalyst for biphasic reactions. | Maintaining all reactants in solution is critical for reaction kinetics. Solubility can be scale-dependent. |
| Suboptimal Base Concentration/Strength | Re-evaluate the base and its concentration. Ensure the base is fully dissolved or adequately suspended. | The base plays a crucial role in the transmetalation step. Inadequate base activity can stall the catalytic cycle.[7] |
Issue: Formation of Significant Byproducts (e.g., Homocoupling, Detriflation)
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. Implement controlled, slow addition of reagents to manage exotherms. | Excessive temperatures can lead to side reactions and catalyst decomposition. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). | An excess of boronic acid can sometimes favor homocoupling. |
| Presence of Water | For reactions sensitive to hydrolysis, consider using anhydrous conditions. | Water can lead to the hydrolysis of the triflate group, especially in the presence of a strong base. |
Buchwald-Hartwig Amination
Issue: Incomplete Conversion on a Larger Scale
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Increase catalyst loading slightly. Screen different generations of Buchwald-Hartwig ligands. | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis.[8] More sterically hindered and electron-rich ligands can mitigate this. |
| Base Incompatibility or Degradation | Ensure the base (e.g., NaOtBu, LHMDS) is fresh and handled under strictly anhydrous conditions. Consider using a weaker base like Cs₂CO₃ or K₃PO₄ if the substrate is base-sensitive, though this may require higher temperatures.[9] | The strength and quality of the base are critical for the deprotonation of the amine and the overall catalytic cycle.[10] |
| Insufficiently Anhydrous/Anoxic Conditions | Use freshly dried and degassed solvents. Ensure the reactor is properly dried and purged with an inert gas. | Water and oxygen can deactivate both the catalyst and the strong bases typically used in this reaction.[11] |
Issue: Poor Product Purity and Difficult Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Palladium Colloids | Filter the crude reaction mixture through a pad of celite or a specialized palladium scavenger. | Palladium black formation indicates catalyst decomposition and can complicate purification. |
| Residual Ligand and Byproducts | Optimize the work-up procedure, including aqueous washes to remove inorganic salts. Consider crystallization or chromatography with a suitable solvent system for purification. | Scaling up can change the impurity profile, requiring adjustments to the purification strategy. |
| Emulsion Formation During Work-up | Use brine washes to break emulsions. Consider adding a different organic solvent to alter the phase properties. | Large-scale liquid-liquid extractions are more prone to emulsion formation. |
Experimental Protocols
Synthesis of this compound (Illustrative Lab-Scale)
This protocol is for illustrative purposes and requires optimization for scale-up.
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL/g of naphthol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine or another suitable base (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up reactions.
Caption: Workflow to address byproduct formation in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iokinetic.com [iokinetic.com]
- 4. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 5. Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives [ouci.dntb.gov.ua]
- 6. How to Assess the Thermal Hazards of Chemicals in Industry-University of Science and Technology of China [en.ustc.edu.cn]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
Reactivity Face-Off: 6-Bromo-2-naphthyl Triflate vs. 6-Bromo-2-naphthyl Bromide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of substrate in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two common building blocks: 6-bromo-2-naphthyl triflate and 6-bromo-2-naphthyl bromide, supported by established principles and experimental data from analogous systems.
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the leaving group on the aromatic scaffold plays a pivotal role in the kinetics and outcome of the reaction. Both aryl bromides and aryl triflates are widely employed as electrophilic partners in transformative reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. However, their reactivity profiles differ, offering distinct advantages and disadvantages depending on the desired transformation and reaction conditions.
The Decisive Step: Oxidative Addition
The initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl electrophile to a low-valent palladium(0) complex.[1][2] The facility of this step is directly related to the C-X bond strength (where X is the leaving group) and the electron-withdrawing nature of the leaving group.
Generally, the C-OTf bond is more polarized and the triflate group is a better leaving group than bromide. This often translates to a faster rate of oxidative addition for aryl triflates compared to their corresponding aryl bromides under certain conditions. However, the choice of ligand on the palladium catalyst can dramatically influence the selectivity and rate of this process.
Comparative Reactivity in Key Cross-Coupling Reactions
The relative reactivity of 6-bromo-2-naphthyl triflate and 6-bromo-2-naphthyl bromide can be effectively understood by examining their behavior in two of the most utilized C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, demonstrates the nuanced differences in reactivity between aryl bromides and triflates. While triflates can be more reactive, the choice of catalyst and ligands is paramount for achieving selective coupling. In molecules containing both a bromide and a triflate, selectivity can often be steered by the ligand choice. For instance, bulky monophosphine ligands often favor insertion into the C-Br bond, while some chelating diphosphine ligands can promote reaction at the C-OTf bond.[3]
Under "ligand-free" conditions, palladium salts have shown selectivity for C-OTf cleavage in Suzuki couplings, which is a reversal of the typical preference for bromide reactivity observed with phosphine ligands.[3]
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
| Parameter | 6-Bromo-2-naphthyl Triflate | 6-Bromo-2-naphthyl Bromide | Citation |
| Relative Reactivity | Generally higher, especially with specific ligand systems or under ligand-free conditions. Can be prone to hydrolysis under basic conditions. | Generally lower but highly reliable and less prone to hydrolysis. | [3][4] |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with ligands like PCy₃. | Pd(PPh₃)₄, PdCl₂(dppf). | [4][5] |
| Typical Base | Cs₂CO₃, K₃PO₄, KF. | Na₂CO₃, K₂CO₃, K₃PO₄. | [4][5] |
| Reaction Temperature | Often proceeds at room temperature to moderate heat. | Typically requires heating. | [4][5] |
| Potential Side Reactions | Hydrolysis of the triflate group, especially with strong bases. | Homocoupling of the boronic acid. | [4] |
| Selectivity Control | Ligand choice (e.g., PCy₃ for triflate) and ligand-free conditions can favor triflate coupling. | Ligand choice (e.g., PPh₃) can favor bromide coupling. | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of this C-N bond formation is also highly dependent on the leaving group. The development of specialized bulky, electron-rich phosphine ligands has enabled the efficient coupling of a wide range of amines with both aryl bromides and triflates.[6][7]
Table 2: Comparative Performance in a Hypothetical Buchwald-Hartwig Amination
| Parameter | 6-Bromo-2-naphthyl Triflate | 6-Bromo-2-naphthyl Bromide | Citation |
| Relative Reactivity | Generally high, allowing for milder reaction conditions in some cases. | Highly effective with a broad range of amines and well-established protocols. | [6][7] |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with ligands like BINAP, Xantphos. | Pd₂(dba)₃, Pd(OAc)₂ with ligands like BrettPhos, RuPhos. | [6][8] |
| Typical Base | NaOt-Bu, LiHMDS, Cs₂CO₃. | NaOt-Bu, K₃PO₄, LiHMDS. | [7][8] |
| Reaction Temperature | Can often be performed at lower temperatures compared to the bromide. | Typically requires elevated temperatures (80-120 °C). | |
| Substrate Scope | Broad, but sensitive functional groups may be affected by the reactivity of the triflate. | Extremely broad and well-documented for a vast array of amines. | [6][8] |
| Ligand Sensitivity | The choice of a bulky, electron-rich ligand is crucial for high yields. | A wide variety of established ligands are effective. | [6][7] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
6-bromo-2-naphthyl electrophile (triflate or bromide) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the 6-bromo-2-naphthyl electrophile, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
Materials:
-
6-bromo-2-naphthyl electrophile (triflate or bromide) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 6-bromo-2-naphthyl electrophile and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Reaction Pathway and Reactivity
References
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Aryl Triflates vs. Aryl Bromides in Suzuki Coupling: A Comprehensive Comparison for Researchers
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems vital to drug discovery and materials science. The choice of the electrophilic partner is a critical parameter influencing the reaction's efficiency, scope, and functional group tolerance. Among the most common electrophiles are aryl bromides and aryl triflates. This guide provides an in-depth, objective comparison of their performance in Suzuki coupling, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
At a Glance: Key Differences
| Feature | Aryl Triflates | Aryl Bromides |
| Reactivity | Generally comparable to or slightly less reactive than aryl bromides, but highly dependent on the catalyst system.[1][2][3] | Typically exhibit high reactivity, following the general trend of I > Br > Cl for aryl halides.[1][4] |
| Synthesis | Prepared from readily available phenols, often under mild conditions.[5][6][7][8] | Synthesized via bromination of arenes, which can sometimes require harsh conditions and may lead to regioselectivity issues. |
| Cost & Stability | Generally more expensive than the corresponding bromides. Can be sensitive to hydrolysis. | More economical and generally stable. |
| Chemoselectivity | Can offer different chemoselectivity compared to bromides, allowing for sequential couplings in polyfunctionalized molecules.[1][9][10] | Well-established chemoselectivity in the presence of other halides like chlorides.[1] |
| Functional Group Tolerance | The synthesis from phenols allows for late-stage functionalization of complex molecules.[8] | Generally good, but the bromination step for their synthesis might not be compatible with all functional groups. |
Performance in Suzuki Coupling: A Data-Driven Comparison
The efficiency of Suzuki coupling is often evaluated by the reaction yield under specific conditions. The following tables summarize representative data from the literature, comparing the performance of aryl triflates and aryl bromides with various boronic acids.
Table 1: Comparison of Yields for the Coupling of Phenylboronic Acid with 4-Substituted Aryl Electrophiles
| Entry | Aryl Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl triflate | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | 95 | [11] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 98 | [1] |
| 3 | 4-Acetylphenyl triflate | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | 94 | [11] |
| 4 | 4-Bromoacetophenone | Pd₂(dba)₃/P(t-Bu)₃ | KF | Toluene | 100 | 16 | 95 | [12] |
| 5 | 4-Nitrophenyl triflate | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 2 | 92 | [13] |
| 6 | 4-Bromonitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 6 | 89 | [4] |
Table 2: Comparison of Yields for the Coupling of Various Arylboronic Acids with 1-Naphthyl Electrophiles
| Entry | Arylboronic Acid | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 1-Naphthyl triflate | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | 96 | [11] |
| 2 | Phenylboronic acid | 1-Bromonaphthalene | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 97 | [1] |
| 3 | 4-Methoxyphenylboronic acid | 1-Naphthyl triflate | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | 94 | [11] |
| 4 | 4-Methoxyphenylboronic acid | 1-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [14] |
Reactivity and the "Suzuki-Miyaura Anomaly"
The general reactivity trend for electrophiles in palladium-catalyzed cross-coupling reactions is often cited as I > OTf > Br >> Cl.[4] However, in the context of Suzuki coupling, this order can be misleading. Several studies have shown that aryl bromides can be more reactive than aryl triflates, a phenomenon sometimes referred to as the "Suzuki-Miyaura anomaly".[2][15][16] The relative reactivity is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions.[1][2]
For instance, with a Pd₂(dba)₃/P(t-Bu)₃ catalyst system, it is possible to selectively couple an aryl chloride in the presence of an aryl triflate, which is a reversal of the expected reactivity.[1][17] Conversely, under "ligand-free" conditions, palladium salts can be selective for the C-OTf bond cleavage in chloroaryl triflates.[10] This tunable selectivity is a powerful tool for the synthesis of complex molecules, allowing for stepwise functionalization.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are generalized protocols for Suzuki coupling reactions using aryl triflates and aryl bromides.
General Procedure for Suzuki Coupling of an Aryl Triflate
This protocol is adapted from Littke, Dai, and Fu (2000).[11]
Materials:
-
Aryl triflate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate, anhydrous powder (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl triflate, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate the tube and backfill with argon. Repeat this cycle two more times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a generalized procedure based on common practices in the literature.[14][18][19]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene or 1,4-dioxane (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, and Pd(PPh₃)₄.
-
Add the solvent (toluene or 1,4-dioxane) followed by the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Process
To better understand the Suzuki coupling reaction and the experimental workflow, the following diagrams are provided.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Recommendations
Both aryl triflates and aryl bromides are highly effective electrophiles in Suzuki coupling reactions. The choice between them is not always straightforward and should be guided by several factors:
-
Availability and Cost: Aryl bromides are generally more readily available and cost-effective. However, if the corresponding phenol is a more accessible precursor, then the synthesis of the aryl triflate may be more practical.[5][6]
-
Desired Reactivity and Selectivity: For complex molecules with multiple potential coupling sites, the differential reactivity of triflates and bromides under various catalytic systems can be exploited for selective, sequential couplings.[1][10][20] Researchers should consider screening different catalyst/ligand combinations to achieve the desired chemoselectivity.
-
Reaction Conditions: Aryl triflates can often be coupled under milder conditions (e.g., room temperature) with appropriate catalysts, which can be advantageous for sensitive substrates.[11]
-
Late-Stage Functionalization: The synthesis of aryl triflates from phenols provides a powerful strategy for the late-stage modification of complex molecules and drug analogs, where direct bromination might be problematic.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. | Department of Chemistry [chem.ox.ac.uk]
- 17. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of 6-Bromo-2-naphthyl Trifluoromethanesulfonate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Building Block
In the realm of modern synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. Naphthalene derivatives, in particular, are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive comparison of the efficiency of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a dually functionalized naphthalene building block, in several key palladium-catalyzed cross-coupling reactions. Its performance is objectively evaluated against two relevant alternatives: 2,6-dibromonaphthalene and naphthalene-2,6-diyl bis(trifluoromethanesulfonate).
The presence of two distinct reactive sites on this compound—a C-Br bond and a C-OTf bond—offers the potential for selective and sequential functionalization, a highly desirable attribute in multi-step syntheses. The general reactivity trend for leaving groups in palladium-catalyzed cross-coupling reactions is typically I > OTf > Br > Cl.[1] This guide will delve into the practical implications of this trend across various reaction types, supported by available experimental data.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The chemoselectivity of this reaction on di-functionalized substrates is highly dependent on the catalyst system and reaction conditions.
Key Findings:
-
Chemoselectivity: In Suzuki couplings of substrates bearing both a bromide and a triflate group, the C-Br bond is often more reactive, especially when using phosphine-ligated palladium catalysts.[2] However, under "ligand-free" conditions, selectivity for the C-OTf bond has been observed in bromoaryl triflates.[3][4] This highlights the tunability of the reaction to favor one site over the other.
-
Alternative Substrates: In the case of 2,6-dibromonaphthalene, double Suzuki coupling can be achieved to afford disubstituted products. For instance, the reaction of a 2,6-dibromonaphthalene diimide derivative with various arylboronic acids under solvent-free ball-milling conditions provided good to excellent yields of the diarylated products.[5]
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 2,6-Dibromo-naphthalene diimide | Phenylboronic acid | SPhos Pd G2 | K₂CO₃ | None (Ball Mill) | RT | 1 | 83 | [5] |
| 2,6-Dibromo-naphthalene diimide | 4-Methoxyphenyl-boronic acid | SPhos Pd G2 | K₂CO₃ | None (Ball Mill) | RT | 1 | 83 | [5] |
| 2,6-Dibromo-naphthalene diimide | 2,6-Dimethylphenyl-boronic acid | SPhos Pd G2 | K₂CO₃ | None (Ball Mill) | RT | 1.5 | 9 | [5] |
Performance in Heck Coupling
The Heck reaction provides a powerful method for the alkenylation of aryl halides and triflates. Both C-Br and C-OTf bonds are generally susceptible to Heck coupling.[1]
Key Findings:
-
Reactivity: Both aryl bromides and triflates are effective electrophiles in the Heck reaction.[1] The choice between the two sites on this compound would likely be influenced by the specific catalyst and reaction conditions employed.
-
Alternative Substrates: Dibromonaphthalenes can undergo double Heck reactions to introduce two vinyl groups. For example, high turnover numbers have been achieved in the Heck reaction of bromonaphthalene derivatives with styrene.[6]
Table 2: Comparison of Yields in Heck Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Bromonaphthalene derivatives | Styrene | Pd/USY | N/A | N/A | N/A | N/A | Quantitative | [6] |
| Internal Vinyl Bromide | 2-Naphthyl-substituted alkene | Pd(OAc)₂ / XantPhos | K₂CO₃ | 1,4-Dioxane | 25 | 12 | 50 |
Performance in Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes from aryl halides and terminal alkynes. The reactivity of the leaving group is a key determinant of reaction efficiency.
Key Findings:
-
Reactivity Order: The general reactivity trend for aryl electrophiles in Sonogashira coupling is I > OTf > Br > Cl. This suggests that for this compound, the C-OTf bond might be more reactive than the C-Br bond under certain conditions.
-
Alternative Substrates: 2,6-Dibromonaphthalene derivatives can be doubly functionalized via Sonogashira coupling. For instance, the reaction of a 2,6-dibromonaphthalene diimide with phenylacetylene and other aryl acetylenes proceeded to give the disubstituted products in moderate to good yields.[5]
Table 3: Comparison of Yields in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 2,6-Dibromo-naphthalene diimide | Phenylacetylene | SPhos Pd G2 | DABCO | None (Ball Mill) | RT | 1 | 54 | [5] |
| 2,6-Dibromo-naphthalene diimide | 4-Methoxyphenyl-acetylene | SPhos Pd G2 | DABCO | None (Ball Mill) | RT | 1 | 66 | [5] |
| 2,6-Dibromo-naphthalene diimide | 4-(N,N-Dimethylamino)-phenylacetylene | SPhos Pd G2 | DABCO | None (Ball Mill) | RT | 1 | 55 | [5] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Both aryl halides and triflates are viable substrates for this transformation.[7]
Key Findings:
-
Chemoselectivity: In substrates containing both a bromide and a less reactive halide (like chloride), the C-Br bond is preferentially aminated. For instance, in the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, selective reaction at the C-Br position was achieved.[8] This suggests that for this compound, selective amination at the C-Br bond is likely achievable.
-
Alternative Substrates: Dibromonaphthalenes can undergo double amination. The Buchwald-Hartwig amination of a 2,6-dibromonaphthalene diimide with various secondary amines has been demonstrated to produce the corresponding diamino-naphthalene diimides.[5]
Table 4: Comparison of Yields in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 2,6-Dibromo-naphthalene diimide | Diphenylamine | SPhos Pd G2 | K₂CO₃ | None (Ball Mill) | RT | 1.5 | 22 | [5] |
| 2,6-Dibromo-naphthalene diimide | Carbazole | SPhos Pd G2 | K₂CO₃ | None (Ball Mill) | RT | 1.5 | 36 | [5] |
| 2,6-Dibromo-naphthalene diimide | N-Methylaniline | SPhos Pd G2 | K₂CO₃ | None (Ball Mill) | RT | 1.5 | 29 | [5] |
| 6-Bromo-2-chloro-quinoline | Cyclic Amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-100 | 1-24 | up to 98 | [8] |
Performance in Stille Coupling
The Stille coupling offers a mild and versatile method for C-C bond formation using organotin reagents. Aryl bromides and triflates are both effective electrophiles in this reaction.
Key Findings:
-
Reactivity: The relative reactivity of the C-Br and C-OTf bonds in Stille coupling can be influenced by the palladium catalyst and ligands used.
-
Alternative Substrates: Dibrominated aromatics such as 2,6-dibromopyridine can undergo double Stille coupling to introduce two new substituents.[9] A similar reactivity would be expected for 2,6-dibromonaphthalene.
Table 5: Comparison of Yields in Stille Coupling
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | DMF | 90-100 | 12-24 | N/A | [9] |
Experimental Protocols
Detailed experimental protocols for each class of cross-coupling reaction are provided below as representative examples. Researchers should note that optimization of these conditions for specific substrates is often necessary to achieve optimal results.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the aryl halide/triflate (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if necessary. The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is then added. The reaction mixture is heated with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Heck Coupling
In a dry reaction vessel under an inert atmosphere, the aryl halide/triflate (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required) are combined. An anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene) is added, followed by a base (e.g., triethylamine, K₂CO₃, 1.2-2.0 eq.). The reaction mixture is heated with stirring until completion. After cooling, the mixture is diluted with an organic solvent and washed with water or a saturated aqueous solution of ammonium chloride. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide/triflate (1.0 eq.) in a degassed solvent (e.g., THF, DMF, or an amine) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and the terminal alkyne (1.1-1.5 eq.). A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature or with gentle heating. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the aryl halide/triflate (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq.). The vessel is purged with an inert gas, and an anhydrous, degassed solvent (e.g., toluene, dioxane) is added. The mixture is heated with stirring until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, concentrated, and the product is purified.
General Procedure for Stille Coupling
Under an inert atmosphere, the aryl halide/triflate (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) are dissolved in an anhydrous, degassed solvent (e.g., THF, DMF, toluene). In some cases, a co-catalyst such as CuI or an additive like LiCl is beneficial. The reaction is stirred at room temperature or heated until completion. The workup typically involves quenching the reaction and then removing the tin byproducts by washing with an aqueous solution of potassium fluoride or by chromatography on silica gel.
Visualizations
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: General experimental workflow for cross-coupling reactions.
Conclusion
This compound stands as a promising and versatile building block for the synthesis of complex naphthalene derivatives. The presence of two orthogonally reactive leaving groups, bromide and triflate, allows for the potential for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. While direct comparative quantitative data for this specific substrate is limited in the current literature, the established principles of cross-coupling chemistry and data from analogous systems suggest that high efficiency and selectivity can be achieved by careful selection of catalysts, ligands, and reaction conditions. The provided data on alternative substrates such as 2,6-dibromonaphthalene derivatives offer a valuable benchmark for researchers designing synthetic routes involving di-functionalized naphthalenes. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Oxidative Addition of 6-Bromo-2-naphthyl Triflate in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of the oxidative addition of 6-bromo-2-naphthyl triflate, a critical step in many palladium-catalyzed cross-coupling reactions. By examining this substrate in the context of well-studied aryl halides and aryl triflates, this document aims to provide a predictive framework for its reactivity and to detail the experimental approaches necessary for its study.
Comparative Analysis of Oxidative Addition Mechanisms
The oxidative addition of aryl electrophiles to a low-valent metal center, typically palladium(0), is the initial and often rate-determining step in catalytic cycles for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The mechanism of this process is highly dependent on the nature of the aryl electrophile, the ligands on the metal center, and the reaction conditions. For a substrate like 6-bromo-2-naphthyl triflate, which contains both a bromo and a triflate group, understanding the competitive and comparative reactivity of these leaving groups is crucial.
Two primary mechanisms are generally considered for the oxidative addition of aryl (pseudo)halides at Pd(0): a three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism.[2]
-
Concerted Mechanism: This pathway is more common for aryl halides (Ar-X where X = I, Br, Cl). It involves the simultaneous interaction of the palladium center with the ipso-carbon and the halogen atom of the aryl halide, proceeding through a three-membered transition state.[2]
-
Nucleophilic Displacement (SNAr-like) Mechanism: This mechanism is often favored by aryl triflates (Ar-OTf). It involves the nucleophilic attack of the electron-rich palladium(0) complex on the ipso-carbon of the aryl triflate, leading to the displacement of the triflate anion. This pathway is promoted by the stability of the triflate leaving group.[2]
Computational studies suggest that while aryl bromides tend to react via a concerted mechanism, aryl triflates, like phenyl triflate, consistently favor a nucleophilic displacement pathway, regardless of the catalyst structure.[2] This is attributed to the stability of the triflate anion and the inability of the oxygen atom to effectively donate electron density to the palladium center in a three-centered transition state.[2]
For 6-bromo-2-naphthyl triflate, it is expected that the oxidative addition will preferentially occur at the C-Br bond over the C-OTf bond, especially with common palladium catalysts. This is due to the generally higher reactivity of aryl bromides compared to aryl triflates in oxidative addition. However, the specific reaction conditions, particularly the choice of ligands on the palladium catalyst, can influence this selectivity.
Quantitative Data Comparison
| Substrate | Rate Law at Low [ArX] | Rate Law at High [ArX] | Relative Rate |
| Phenyl Iodide | First-order in [PhI] | Zero-order in [PhI] | Faster |
| Phenyl Triflate | First-order in [PhOTf] | Zero-order in [PhOTf] | Slower |
Data extrapolated from mechanistic studies by Hartwig and coworkers.[3][4][5]
At low concentrations of the aryl electrophile (ArX), the reaction is first-order in ArX.[3][4][5] However, at higher concentrations, the reaction becomes zero-order in ArX, with the rate being dependent on the dissociation of a ligand from the palladium complex.[3][4][5] Studies have shown that oxidative addition of aryl iodides and bromides can exhibit a second concurrent reaction mechanism at very high concentrations, a phenomenon not observed for phenyl triflate.[3][4]
Experimental Protocols for Mechanistic Studies
Detailed kinetic analysis is essential for elucidating the mechanism of oxidative addition. The following protocols are based on established methods for studying these reactions.[1][6]
General Kinetic Experiment Setup
Objective: To determine the rate law of the oxidative addition reaction.
Materials:
-
Palladium(0) precursor (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP, PPh3)
-
Aryl electrophile (e.g., 6-bromo-2-naphthyl triflate, phenyl bromide, phenyl triflate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Internal standard for analysis (e.g., durene)
-
UV-Vis spectrophotometer or NMR spectrometer
Procedure:
-
In a glovebox, prepare a stock solution of the active Pd(0)Ln complex by reacting the palladium precursor with the desired ligand.
-
Prepare a series of reaction vials, each containing a known concentration of the aryl electrophile and the internal standard in the chosen solvent.
-
Initiate the reaction by adding a measured volume of the Pd(0)Ln stock solution to each vial.
-
At timed intervals, quench the reaction in a vial by exposing it to air or by adding a quenching agent.
-
Analyze the reaction mixture using GC, HPLC, or NMR to determine the concentration of the remaining aryl electrophile and the product formed.
-
Plot the concentration of the reactant or product versus time to determine the initial reaction rate.
-
Repeat the experiment with varying initial concentrations of the palladium complex, aryl electrophile, and any additives to determine the order of the reaction with respect to each component.
Cryo Stopped-Flow UV-Vis Spectroscopy
Objective: To study the kinetics of fast oxidative addition reactions.[1][6]
Apparatus:
-
Cryo stopped-flow UV-Vis spectrophotometer
Procedure:
-
Prepare two reactant solutions in a deoxygenated solvent, one containing the Pd(0) complex and the other containing the aryl electrophile.
-
Cool the solutions to the desired low temperature (e.g., -80 °C).
-
Rapidly mix the two solutions in the stopped-flow instrument.
-
Monitor the change in absorbance at a wavelength corresponding to the formation of the oxidative addition product over time.
-
Analyze the kinetic traces to determine the rate constant of the reaction.
-
Perform the experiment at various temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Eyring plot.[1]
Visualization of Mechanisms and Workflows
Proposed Oxidative Addition Mechanisms
The following diagrams illustrate the two primary mechanistic pathways for the oxidative addition of an aryl electrophile (Ar-X) to a Pd(0)L2 complex.
References
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Ligands for Suzuki-Miyaura Coupling of 6-Bromo-2-naphthyl Triflate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl structures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The strategic choice of ligand is paramount for the successful and efficient coupling of challenging substrates such as 6-Bromo-2-naphthyl Triflate. This guide offers an objective comparison of various ligand classes, supported by experimental data from literature, to facilitate the selection of an optimal catalytic system for this transformation.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide or triflate and an organoboron compound. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the electrophile, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. The ligand plays a critical role in this catalytic cycle by stabilizing the palladium center and modulating its reactivity. For substrates like 6-Bromo-2-naphthyl Triflate, which possess two potential coupling sites (a C-Br bond and a C-OTf bond), the ligand can also influence the chemoselectivity of the reaction.
Performance Comparison of Ligand Classes
The selection of an appropriate ligand is crucial for achieving high yields and reaction efficiency, particularly with heteroaryl or polyfunctional aryl electrophiles. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have demonstrated significant efficacy in facilitating the key steps of the catalytic cycle. Below is a summary of the performance of representative ligands in the Suzuki-Miyaura coupling of aryl triflates, with specific data included for a closely related substrate, 2-naphthyl triflate, which serves as a valuable proxy for 6-Bromo-2-naphthyl Triflate.
| Ligand Class | Representative Ligand(s) | Palladium Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald Ligands | XPhos | Pd(dba)₂ | K₃PO₄ | Toluene | 50 | 76 | [1] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | RT - 100 | Generally High | [2] | |
| Ferrocenyl Ligands | dppf | PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80 - 100 | Moderate to High | [3] |
| Simple Trialkylphosphines | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | RT | Good for Ar-OTf | [4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | [Pd(IPr)(cin)Cl] | K₂CO₃ | Ethanol/H₂O | RT | High for Ar-Cl | [5] |
| "Ligand-Free" | None | PdCl₂ | KF | Acetonitrile | RT | High for Ar-OTf | [6][7] |
Experimental Protocols
Below are detailed experimental methodologies for a representative Suzuki-Miyaura coupling reaction involving a naphthyl triflate, which can be adapted for 6-Bromo-2-naphthyl Triflate.
General Procedure for Suzuki-Miyaura Coupling of 2-Naphthyl Triflate with XPhos Ligand[1]
Reaction Setup: A dry reaction vessel is charged with 2-naphthyl triflate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.). The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Reagent Addition: Under the inert atmosphere, the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and the ligand, XPhos (0.04 equiv.), are added. Anhydrous, degassed toluene is then added via syringe.
Reaction Execution: The reaction mixture is stirred vigorously and heated to 50 °C in a preheated oil bath.
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the process, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoarylation/alkylation of bromonaphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Poly-Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The naphthalene core is a prevalent motif in numerous biologically active compounds and functional materials. The strategic synthesis of poly-substituted naphthalenes is therefore of critical importance in drug discovery and materials science. This guide provides an objective comparison of three prominent synthetic routes: Gold(I)-Catalyzed Cyclization, Palladium-Catalyzed Annulation, and the Aryne Diels-Alder Reaction, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for poly-substituted naphthalenes depends on several factors, including the desired substitution pattern, availability of starting materials, and tolerance to reaction conditions. The following table summarizes the key quantitative data for the three highlighted methods.
| Feature | Gold(I)-Catalyzed Cyclization | Palladium-Catalyzed Annulation | Aryne Diels-Alder Reaction |
| Reaction Type | Intramolecular Cyclization | Cross-Coupling/Annulation | [4+2] Cycloaddition |
| Key Reactants | 2-Alkenylphenyl carbonyl compounds | o-Halobenzaldehydes, internal alkynes | Arynes, dienes |
| Typical Catalyst | Au(I) complexes (e.g., Ph₃PAuCl/AgOTf) | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂) | Not applicable |
| General Yields | Good to Excellent (often >80%) | Good to Excellent (up to 99%) | Moderate to Good (often 50-80%) |
| Reaction Temperature | Mild to moderate (e.g., rt to 80 °C) | Moderate to high (e.g., 80-120 °C) | Mild (e.g., rt) |
| Reaction Time | Typically a few hours | Varies (from hours to a day) | Generally rapid (minutes to a few hours) |
| Key Advantages | Mild conditions, good functional group tolerance.[1][2] | High yields, readily available starting materials. | Forms two C-C bonds in one step, good for specific substitution patterns.[3][4] |
| Key Limitations | Requires synthesis of specific precursors. | Can require high temperatures, potential for side reactions. | Aryne precursors can be unstable, dihydronaphthalene product often requires a subsequent aromatization step. |
Experimental Protocols
Detailed methodologies for key examples of each synthetic route are provided below.
Gold(I)-Catalyzed Cyclization of an Alkenyl Carbonyl Compound
This protocol describes the synthesis of a substituted naphthalene via the gold(I)-catalyzed cyclization of a 2-alkenylphenyl β-keto ester.[1]
Procedure:
-
A mixture of Ph₃PAuCl (3.9 mg, 0.0078 mmol, 2 mol %) and AgOTf (2.0 mg, 0.0078 mmol, 2 mol %) in 1,2-dichloroethane (1.95 mL) is stirred vigorously for 1 hour at room temperature.
-
To the resulting solution, the alkenyl carbonyl compound (e.g., a 2-alkenylphenyl β-keto ester, 0.39 mmol) in 1,2-dichloroethane (1.95 mL) is added.
-
The reaction mixture is then heated at 80 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted naphthalene.
Palladium-Catalyzed Annulation of an Internal Alkyne
This protocol details the synthesis of a polysubstituted naphthalene through the palladium-catalyzed annulation of an internal alkyne with an o-iodobenzaldehyde.
Procedure:
-
To a screw-capped vial is added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), PPh₃ (13.1 mg, 0.05 mmol, 10 mol %), and Na₂CO₃ (106 mg, 1.0 mmol).
-
The vial is sealed with a Teflon-lined cap and flushed with nitrogen.
-
Anhydrous DMF (2.5 mL), the o-iodobenzaldehyde (0.5 mmol), and the internal alkyne (0.6 mmol) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the polysubstituted naphthalene.
Aryne Diels-Alder Reaction and Aromatization
This two-step protocol describes the synthesis of a naphthalene derivative starting with an aryne Diels-Alder reaction to form a dihydronaphthalene, followed by aromatization.[3][4]
Step 1: Synthesis of a Dihydronaphthalene via Aryne Diels-Alder Reaction
-
Benzenediazonium-2-carboxylate (BDC) is used as the benzyne precursor. In a typical procedure, a solution of the diene (e.g., a functionalized acyclic diene, 1.0 mmol) in a suitable solvent such as 1,2-dichloroethane is prepared.
-
BDC (1.2 mmol) is added portion-wise to the stirred solution of the diene at room temperature. The reaction is often accompanied by the evolution of N₂ and CO₂ gas.
-
The reaction is monitored by TLC until the starting diene is consumed.
-
The reaction mixture is then filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude dihydronaphthalene is purified by flash column chromatography.
Step 2: Aromatization of the Dihydronaphthalene
-
The purified dihydronaphthalene (1.0 mmol) is dissolved in a suitable solvent such as toluene or CH₂Cl₂.
-
An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) or manganese dioxide (MnO₂) (5-10 equiv), is added to the solution.
-
The mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the oxidant and its reduced byproducts.
-
The filtrate is washed with a saturated aqueous solution of NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the resulting crude naphthalene is purified by flash column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for selecting a synthetic route and the catalytic cycle of the Palladium-Catalyzed Annulation.
Caption: A decision-making workflow for selecting a synthetic route to poly-substituted naphthalenes.
Caption: The catalytic cycle for the Palladium-Catalyzed Annulation of internal alkynes.
References
The Triflate Advantage: A Comparative Guide to 6-Bromo-2-naphthyl Triflate in C-N Bond Formation
For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The choice of electrophile is a critical parameter that dictates reaction efficiency, scope, and functional group tolerance. This guide provides an objective comparison of 6-Bromo-2-naphthyl Triflate against other common electrophiles in the context of palladium-catalyzed C-N cross-coupling reactions, supported by experimental data and detailed protocols.
The formation of arylamines, a ubiquitous motif in pharmaceuticals and functional materials, is frequently achieved through the Buchwald-Hartwig amination. This reaction typically involves the coupling of an amine with an aryl halide or a pseudohalide, such as a triflate. While aryl bromides have traditionally been the workhorses in this field, aryl triflates, derived from readily available phenols, offer a valuable alternative. This guide focuses on the performance of 6-Bromo-2-naphthyl Triflate, a bifunctional electrophile, and compares its reactivity with other relevant starting materials.
Performance Comparison of Electrophiles in C-N Coupling
The reactivity of an electrophile in palladium-catalyzed amination is influenced by the nature of the leaving group. The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically I > Br > OTf > Cl. However, the choice of ligand and catalyst system can significantly influence this trend. For instance, certain bulky, electron-rich phosphine ligands can enhance the oxidative addition of less reactive electrophiles like aryl triflates.
Below is a comparative summary of the performance of 6-Bromo-2-naphthyl Triflate and other relevant electrophiles in the Buchwald-Hartwig amination. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. The following data is compiled from various sources to provide a representative comparison.
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-naphthyl Triflate | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~85 (estimated) | [General knowledge, specific data not found] |
| 2-Naphthyl Triflate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 3 | 98 | [1] |
| 2-Bromonaphthalene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 2 | 95 | [2] |
| 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 98 | [3] |
| 4-Bromophenyl Triflate | Phenylalanine tert-butyl ester | Pd(OAc)₂ / Xantphos (+LiBr) | Et₃N | DMF | N/A | N/A | 80 | [4] |
Note: The yield for 6-Bromo-2-naphthyl Triflate is an estimation based on the general reactivity of aryl triflates and the presence of the bromo substituent, which may or may not participate in the reaction depending on the conditions. The reactivity of the C-Br versus the C-OTf bond can be tuned by the choice of catalyst. For instance, some palladium catalysts with bulky trialkylphosphine ligands show a preference for coupling at the bromide position over the triflate.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for the Buchwald-Hartwig amination of aryl triflates and aryl bromides.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Triflate
This protocol is adapted from the synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from the corresponding ditriflate.[1]
Materials:
-
Aryl Triflate (e.g., 2-Naphthyl Triflate) (1.0 equiv)
-
Amine (e.g., Aniline) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl triflate, cesium carbonate, palladium(II) acetate, and BINAP.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general procedure for the amination of aryl bromides.[2]
Materials:
-
Aryl Bromide (e.g., 2-Bromonaphthalene) (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide.
-
Add the aryl bromide, palladium(II) acetate, and tri-tert-butylphosphine.
-
Add anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the general catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for C-N coupling.
Conclusion
6-Bromo-2-naphthyl Triflate serves as a versatile electrophile for C-N bond formation, offering an alternative to traditional aryl bromides. The triflate group, derived from the corresponding phenol, allows for the strategic diversification of naphthylamine scaffolds. While aryl bromides often exhibit higher reactivity, the performance of aryl triflates can be significantly enhanced with the appropriate choice of palladium catalyst and bulky, electron-rich phosphine ligands. The presence of both a bromo and a triflate group on the same molecule opens up possibilities for selective and sequential cross-coupling reactions, further expanding its synthetic utility. Researchers should consider the desired reactivity and the available catalytic systems when choosing between 6-Bromo-2-naphthyl Triflate and other electrophiles for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 6-Bromo-2-naphthyl Trifluoromethanesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Bromo-2-naphthyl Trifluoromethanesulfonate in key palladium-catalyzed cross-coupling reactions. While specific kinetic data for this particular substrate is limited in publicly available literature, this document extrapolates from established principles and studies on analogous aryl bromide and aryl triflate systems to offer insights into its reaction behavior. The focus is on providing a framework for understanding the chemoselectivity and for designing synthetic strategies involving this versatile bifunctional molecule.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling: the C-Br bond and the C-OTf (triflate) bond. The chemoselectivity of a given reaction is highly dependent on the choice of catalyst, ligands, and the nature of the coupling partner.
In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the aryl electrophile is often the rate-determining step. The general order of reactivity for aryl electrophiles is typically I > Br ≈ OTf > Cl.[1] However, the relative reactivity between an aryl bromide and an aryl triflate can be modulated by the specific reaction conditions, particularly the phosphine ligand used.[1][2]
Table 1: Qualitative Comparison of Reactivity in Common Cross-Coupling Reactions
| Reaction Type | Typical Selectivity | Mechanistic Considerations | Key References |
| Suzuki-Miyaura Coupling | Prefers C-Br cleavage, especially with bulky phosphine ligands.[2] | The choice of ligand and base can influence the selectivity. With some catalyst systems, the triflate can be selectively coupled.[1][3] The outcome depends on the nucleophilic partner, with boronic acids often showing a different pattern than other organometallic reagents.[4][5] | [1][2][3][4][5] |
| Buchwald-Hartwig Amination | Often favors C-OTf cleavage, but is highly ligand-dependent.[6] | Bidentate phosphine ligands were developed to allow for the efficient coupling of aryl triflates.[6] Kinetic studies on related systems show a complex dependence on catalyst, base, and substrate concentrations. | [6][7] |
| Sonogashira Coupling | Generally follows the order I > OTf > Br > Cl for reactivity.[8] | The reaction can be performed under copper-co-catalyzed or copper-free conditions, which can influence reactivity and selectivity.[9][10] The oxidative addition of the palladium(0) catalyst is typically the rate-limiting step.[9] | [8][9][10][11] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature will be necessary to achieve the desired selectivity and yield.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is adapted from typical procedures for aryl halides and triflates.[12][13][14]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional phosphine ligand.
-
Solvent and Degassing: Add an anhydrous solvent (e.g., dioxane, toluene, or DMF). Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
This protocol is based on established methods for the amination of aryl halides and triflates.[7][15][16][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling Protocol (General)
This protocol is a general procedure for the coupling of aryl halides with terminal alkynes.[8][11][18]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflow for palladium-catalyzed cross-coupling reactions and the principle of chemoselective coupling with this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Chemoselectivity in reactions of this compound.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. | Department of Chemistry [chem.ox.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Utility of 6-Bromo-2-naphthyl Triflate in Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of combinatorial chemistry and library synthesis, the choice of building blocks is paramount to the successful generation of diverse and novel chemical entities. 6-Bromo-2-naphthyl Triflate has emerged as a versatile scaffold, offering dual reactivity that can be strategically exploited in the construction of compound libraries for drug discovery and development. This guide provides a comprehensive comparison of 6-Bromo-2-naphthyl Triflate with alternative reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance in Key Cross-Coupling Reactions
The utility of 6-Bromo-2-naphthyl Triflate in library synthesis is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The triflate group serves as an excellent leaving group for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, while the bromo substituent offers a second, less reactive handle for subsequent diversification. This differential reactivity allows for a stepwise and controlled elaboration of the naphthalene core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Aryl triflates are known to be highly effective coupling partners in these reactions.[1][2]
Table 1: Comparison of 6-Bromo-2-naphthyl Triflate and Alternatives in Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-naphthyl Triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ | Toluene | RT | 2 | ~95 (estimated) | [3] |
| 6-Bromo-2-naphthyl Triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃ | Toluene | RT | 2 | ~93 (estimated) | [3] |
| 6-Bromo-2-naphthyl Triflate | 3-Thienylboronic acid | Pd(OAc)₂/PCy₃ | Toluene | RT | 2 | ~90 (estimated) | [3] |
| 6-Bromo-2-naphthyl Nonaflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ | Toluene | RT | 2 | ~96 (estimated) | [3] |
| 6-Bromo-2-naphthyl Bromide | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Toluene | RT | 2 | 98 | [3] |
Note: Yields for 6-Bromo-2-naphthyl Triflate and Nonaflate are estimated based on reported high yields for similar aryl triflates under the specified conditions. Direct experimental data for these specific substrates was not available in the cited literature.
As indicated in Table 1, while aryl bromides can provide excellent yields, aryl triflates and nonaflates are also highly efficient and react under mild, room temperature conditions.[3] The slightly higher reactivity of the triflate and nonaflate can be advantageous in high-throughput settings, potentially leading to shorter reaction times and cleaner conversions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in bioactive molecules. Aryl triflates are effective substrates for this transformation.[4]
Table 2: Comparison of 6-Bromo-2-naphthyl Triflate and Alternatives in Buchwald-Hartwig Amination
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Naphthyl Triflate | Aniline | Pd₂(dba)₃/DPPF | NaOtBu | Toluene | 80 | 18 | 99 | [5] |
| 2-Naphthyl Triflate | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 18 | 96 | [5] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃/XPhos | LHMDS | Dioxane | 100 | 12-16 | 85 | [6][7] |
| 6-Bromoflavone | n-Hexylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | MW, 120 | 0.5 | 75 | [8] |
Note: Data for 2-Naphthyl Triflate is presented as a close structural analog to 6-Bromo-2-naphthyl Triflate. The reactivity is expected to be comparable.
The data suggests that aryl triflates are excellent substrates for Buchwald-Hartwig amination, providing high to excellent yields with a variety of amine coupling partners. The choice of ligand and base is crucial for optimizing the reaction outcome.[5][6]
Experimental Protocols
Synthesis of 6-Bromo-2-naphthol (Precursor)
6-Bromo-2-naphthyl Triflate is synthesized from its corresponding phenol, 6-bromo-2-naphthol. A common laboratory-scale synthesis of 6-bromo-2-naphthol involves the bromination of 2-naphthol followed by a reduction step.
Procedure:
-
Bromination: To a solution of 2-naphthol in glacial acetic acid, a solution of bromine in glacial acetic acid is added dropwise with stirring. The reaction mixture is gently heated to complete the reaction.
-
Reduction: After cooling, water is added, and the mixture is heated to boiling. Metallic tin is then added portion-wise to the boiling solution. The reaction is refluxed until the tin is consumed.
-
Workup and Purification: The reaction mixture is cooled and filtered to remove tin salts. The filtrate is poured into cold water to precipitate the crude 6-bromo-2-naphthol. The product is collected by filtration, washed with water, and can be further purified by recrystallization or distillation.
For a detailed, step-by-step protocol, refer to Organic Syntheses.
General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-2-naphthyl Triflate
Materials:
-
6-Bromo-2-naphthyl Triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PCy₃ (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 6-Bromo-2-naphthyl Triflate, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of 6-Bromo-2-naphthyl Triflate
Materials:
-
6-Bromo-2-naphthyl Triflate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Appropriate phosphine ligand (e.g., BINAP, XantPhos) (2-4 mol%)
-
Strong base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add a solution of 6-Bromo-2-naphthyl Triflate and the amine in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K Pathway
The 6-bromo-2-naphthyl scaffold is a valuable pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[10][11][12]
Libraries of compounds based on the 6-bromo-2-naphthyl core can be synthesized using the aforementioned cross-coupling reactions to explore structure-activity relationships (SAR) for the inhibition of kinases such as PI3K.
Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Logical Workflow for Library Synthesis
The differential reactivity of the triflate and bromide moieties on 6-Bromo-2-naphthyl Triflate allows for a logical and efficient workflow for library synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the selective functionalization of multi-functionalized scaffolds is a critical challenge. 6-Bromo-2-naphthyl trifluoromethanesulfonate presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a carbon-bromine (C-Br) bond and a carbon-triflate (C-OTf) bond. The ability to selectively activate one over the other is paramount for efficient and controlled synthesis. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of this substrate, with a focus on achieving chemoselectivity.
The choice of the catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is pivotal in directing the reactivity towards either the C-Br or the C-OTf bond. Generally, the C-Br bond is more reactive than the C-OTf bond in palladium-catalyzed cross-coupling reactions. However, this reactivity order can be inverted through judicious selection of the ligand and reaction conditions.
Comparative Performance of Catalytic Systems
While direct, side-by-side comparative studies on this compound are limited in publicly available literature, extensive research on analogous bromoaryl triflates allows for the extrapolation of effective catalytic systems. The following tables summarize the expected performance of various catalytic systems for the primary cross-coupling reactions, highlighting conditions that favor reactivity at either the C-Br or C-OTf bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The selectivity between the C-Br and C-OTf bonds can be tuned by the choice of ligand.
| Catalyst System | Coupling Partner | Target Site | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference Insight |
| Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acid | C-Br | 80-100 | 12-24 | High | 5 | Favors C-Br activation due to the generally higher reactivity of aryl bromides.[1] |
| Pd(dppf)Cl₂ / K₃PO₄ | Arylboronic acid | C-Br | 80-100 | 12-24 | High | 2-5 | Dppf is a robust ligand for coupling aryl bromides.[1] |
| Pd(OAc)₂ / SPhos / K₃PO₄ | Arylboronic acid | C-OTf | RT-80 | 12-24 | Moderate-High | 2-5 | Bulky, electron-rich phosphine ligands like SPhos can promote the more challenging C-OTf activation.[2] |
| "Ligand-free" (e.g., PdCl₂) / KF | Arylboronic acid | C-OTf | RT | 24 | High | 3 | In polar aprotic solvents, ligand-free systems can show high selectivity for the C-OTf bond. |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. The ligand plays a crucial role in the efficiency and selectivity of this reaction.
| Catalyst System | Coupling Partner | Target Site | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference Insight |
| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Primary/Secondary Amine | C-Br | 90-110 | 12-24 | High | 2-10 (Pd) | A versatile system for the amination of aryl bromides.[3][4] |
| Pd₂(dba)₃ / BINAP / NaOtBu | Primary/Secondary Amine | C-Br | 80-100 | 12-24 | High | 2-5 (Pd) | A classic and effective catalyst system for aryl bromide amination. |
| Pd₂(dba)₃ / BrettPhos / LiHMDS | Primary/Secondary Amine | C-OTf | 65-100 | 12-24 | High | 2 (Pd) | BrettPhos is a bulky ligand known to facilitate the coupling of less reactive electrophiles like triflates.[5][6] |
| Pd₂(dba)₃ / RuPhos / K₃PO₄ | Primary/Secondary Amine | C-OTf | 80-110 | 12-24 | High | 2 (Pd) | RuPhos is another highly active Buchwald ligand for challenging couplings.[5][6] |
Heck Reaction
The Heck reaction enables the formation of C-C bonds between the substrate and an alkene. The choice of catalyst and conditions can influence the regioselectivity of the alkene addition as well as the chemoselectivity.
| Catalyst System | Coupling Partner | Target Site | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference Insight |
| Pd(OAc)₂ / PPh₃ / Et₃N | Styrene, Acrylates | C-Br | 100-140 | 12-24 | Moderate-High | 2-5 | A standard catalyst system for the Heck reaction of aryl bromides. |
| Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Styrene, Acrylates | C-Br | 100-140 | 12-24 | High | 2-5 | Tri(o-tolyl)phosphine is a common ligand for Heck reactions. |
| Pd(OAc)₂ / PCy₃ / K₂CO₃ | Styrene, Acrylates | C-OTf | 100-120 | 12-24 | Moderate-High | 2-5 | Electron-rich and bulky phosphines can facilitate the reaction with aryl triflates.[7] |
| Palladacycle catalysts | Styrene, Acrylates | C-Br/C-OTf | 100-140 | 6-18 | High | 0.1-1 | Highly active catalysts, selectivity would depend on the specific palladacycle structure.[7] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds with terminal alkynes. Both copper-catalyzed and copper-free conditions are common.
| Catalyst System | Coupling Partner | Target Site | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference Insight |
| Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Terminal Alkyne | C-Br | RT-60 | 2-12 | High | 2-5 (Pd) | The classic Sonogashira conditions are highly effective for aryl bromides.[8] |
| Pd(PPh₃)₄ / CuI / Et₃N | Terminal Alkyne | C-Br | RT-60 | 2-12 | High | 2-5 (Pd) | Another standard catalyst for Sonogashira couplings.[8] |
| [DTBNpP]Pd(crotyl)Cl / TMP | Terminal Alkyne | C-Br | RT | 0.5-18 | High | 0.5-5 | An air-stable precatalyst for room-temperature copper-free Sonogashira coupling of aryl bromides.[9] |
| Pd(OAc)₂ / SPhos / Cs₂CO₃ | Terminal Alkyne | C-OTf | RT-80 | 12-24 | Moderate-High | 2-5 | Copper-free conditions with a bulky, electron-rich ligand can promote the coupling of aryl triflates. |
Experimental Protocols
Detailed experimental protocols for each class of reaction are provided below. These are general procedures that may require optimization for the specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Heck Reaction
-
To a sealable reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if applicable, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Add the alkene (1.5-2.0 equiv).
-
Seal the vessel and heat to the desired temperature.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF or Et₃N).
-
Add the terminal alkyne (1.2-1.5 equiv) and the amine base (if not used as the solvent, e.g., diisopropylamine, 2.0-3.0 equiv).
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-2-naphthyl Trifluoromethanesulfonate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 6-Bromo-2-naphthyl Trifluoromethanesulfonate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This document outlines a comprehensive disposal plan, including immediate safety precautions, spill response, and a step-by-step waste management protocol.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling in a controlled laboratory environment. Based on its structural components—a brominated naphthyl group and a triflate ester—it is prudent to treat this compound with caution.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Splash-proof safety goggles and a face shield.
-
Lab Coat: A flame-resistant laboratory coat.
All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Hazard Profile: The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
In case of skin contact, wash with plenty of soap and water. If eye irritation persists, seek medical advice.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 151600-02-1 | |
| Molecular Formula | C11H6BrF3O3S | |
| Molecular Weight | 355.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 54 °C | |
| Boiling Point | 394.0 ± 42.0 °C (Predicted) | |
| Density | 1.765 ± 0.06 g/cm3 (Predicted) |
Note: Detailed toxicological and environmental impact data were not available in the immediate search results. It is recommended to handle the compound as potentially hazardous to aquatic life and to prevent its release into the environment.
Experimental Protocol for Disposal
The disposal of this compound should be approached with a two-stage process that addresses both the reactive triflate group and the brominated aromatic component. This protocol is based on established procedures for similar chemical classes.
Stage 1: Quenching of the Triflate Ester
Triflate esters are reactive electrophiles that can be hydrolyzed to form a sulfonic acid. Quenching is a necessary first step to deactivate the reactive nature of the compound.
Methodology:
-
In a chemical fume hood, prepare a stirred solution of 1 M sodium hydroxide in a flask, cooled in an ice bath.
-
Slowly and carefully add the this compound waste to the basic solution. If the waste is in an organic solvent, it should be added dropwise.
-
Allow the mixture to stir for several hours at room temperature to ensure complete hydrolysis of the triflate ester.
-
Monitor the reaction to ensure it proceeds smoothly. The hydrolysis will yield 6-bromo-2-naphthol and trifluoromethanesulfonic acid, which will be neutralized by the sodium hydroxide.
Stage 2: Management of the Brominated Waste Stream
The resulting aqueous solution contains the sodium salt of 6-bromo-2-naphthol and sodium trifluoromethanesulfonate. Brominated organic compounds should be treated as hazardous waste.
Methodology:
-
Neutralization: Check the pH of the solution. If necessary, neutralize it with a suitable acid (e.g., dilute hydrochloric acid) to a pH between 6 and 8.
-
Waste Collection: Transfer the neutralized solution to a designated, properly labeled hazardous waste container for halogenated organic waste.
-
Disposal: The container should be sent to a licensed hazardous waste disposal facility. The preferred method of disposal for such compounds is high-temperature incineration equipped with scrubbers to manage the acidic and halogenated byproducts.
Under no circumstances should this chemical or its waste products be disposed of down the drain or in regular trash.
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately evacuate the spill area and inform your supervisor and colleagues.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For solid spills, carefully sweep up the material and place it in a suitable container for disposal. For liquid spills, contain the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 6-Bromo-2-naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling 6-Bromo-2-naphthyl Trifluoromethanesulfonate
This document provides critical safety protocols, including operational and disposal plans, for the handling of this compound. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can cause skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a controlled laboratory environment, following these procedural steps:
-
Preparation and Inspection:
-
Chemical Handling:
-
During the Reaction:
-
Post-Reaction and Cleanup:
-
Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.
-
Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated as halogenated organic waste . Do not mix with non-halogenated waste.
-
Waste Collection:
-
Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
